Technical Documentation Center

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate
  • CAS: 1140240-00-1

Core Science & Biosynthesis

Foundational

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate basic properties

The following guide details the technical profile, synthesis, and application of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate , a critical heterocyclic scaffold in medicinal chemistry. Technical Profile: Methyl 1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profile, synthesis, and application of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.

Technical Profile: Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate

Core Identity & Physicochemical Data

Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate is a fused bicyclic heteroaromatic system belonging to the azaindazole family. It is structurally characterized by a pyrazole ring fused to a pyridine ring across the [3,4-c] bond, with a methyl ester functional group at the C-7 position.[1] This scaffold is a "privileged structure" in drug discovery, widely utilized as an ATP-mimetic pharmacophore for kinase inhibition and as a core fragment in Fragment-Based Drug Discovery (FBDD).

1. Chemical Identity
PropertySpecification
CAS Registry Number 1140240-00-1
IUPAC Name Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
SMILES COC(=O)C1=NC=CC2=C1NN=C2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc) ~8.5 (Pyridine N), ~12.5 (Pyrazole NH)
2. Structural Numbering & Logic

Understanding the atom numbering is prerequisite for synthetic modification. The [3,4-c] fusion places the pyridine nitrogen at position 6. The carboxylate at position 7 is therefore adjacent to the pyridine nitrogen, creating a unique electronic environment susceptible to nucleophilic attack or chelation.

Numbering cluster_0 Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate N1 N1 (H) N2 N2 N1->N2 C3 C3 N2->C3 Double Bond C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a Fusion C5 C5 C4->C5 Double Bond N6 N6 C5->N6 C7 C7 (Ester) N6->C7 C7->C7a Double Bond C7a->N1

Caption: Atom numbering of the 1H-pyrazolo[3,4-c]pyridine scaffold. Note the C7 position adjacent to N6.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of the 7-carboxylate derivative requires navigating the regioselectivity of the pyrazole fusion. While classical methods involve hydrazine cyclization with pyridine-beta-keto esters, modern "Vectorial Functionalization" allows for higher precision, particularly when installing the ester group at the C-7 position via directed lithiation.

Method A: Directed Lithiation (Modern & High Precision)

This protocol, adapted from recent advances in FBDD (Fragment-Based Drug Discovery), utilizes the acidity of the C-7 proton (adjacent to the pyridine nitrogen) for selective functionalization.

Prerequisites:

  • Starting Material: 1H-pyrazolo[3,4-c]pyridine (protected at N1).[1][2]

  • Reagents: TMPMgCl·LiCl (Knochel-Hauser Base), Methyl Chloroformate.

  • Atmosphere: Argon/Nitrogen (Strictly anhydrous).

Step-by-Step Protocol:

  • N-Protection (Critical):

    • Dissolve 1H-pyrazolo[3,4-c]pyridine in dry THF.

    • Add NaH (1.1 eq) at 0°C, stir for 30 min.

    • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) to protect N1.

    • Why: Unprotected N-H protons will quench the organolithium reagent immediately. SEM is chosen for its stability against strong bases.

  • C-7 Lithiation:

    • Cool the solution of N-SEM-pyrazolo[3,4-c]pyridine to -78°C .

    • Add TMPMgCl[1]·LiCl (1.2 eq) dropwise.

    • Stir for 30–60 minutes.

    • Mechanism:[1][3][4][5][6][7] The TMP base selectively deprotonates C-7 due to the inductive effect of the adjacent N6 nitrogen (Directed Ortho Metalation logic).

  • Electrophilic Trapping (Carboxylation):

    • Add Methyl Chloroformate (ClCOOMe, 1.5 eq) rapidly to the lithiated species.

    • Allow the reaction to warm to room temperature over 2 hours.

    • Result: The Lithium species attacks the carbonyl, installing the methyl ester.

  • Deprotection:

    • Treat the intermediate with TFA/DCM or TBAF/THF to remove the SEM group.

    • Purify via flash column chromatography (Hexane/EtOAc).

Method B: Classical Cyclization (Scale-Up Route)

For bulk manufacturing, a de novo ring construction is preferred over functionalization.

  • Precursor: Methyl 3-formylisonicotinate (or 3-acyl analogue).

  • Reaction: Reflux with Hydrazine Hydrate in Ethanol.

  • Mechanism: Hydrazine forms a hydrazone with the formyl group, followed by intramolecular nucleophilic attack of the hydrazone nitrogen onto the adjacent ester/nitrile, or direct condensation if the oxidation state allows.

    • Note: This often yields the pyrazolone (cyclic amide) tautomer. To obtain the aromatic ester, the starting material must retain the carboxylate, often requiring a 3-diazo-4-pyridinecarboxylate intermediate.

Part 3: Reactivity & Applications

The Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate scaffold serves as a versatile template. Its reactivity is defined by four distinct "Growth Vectors" utilized in medicinal chemistry to optimize binding affinity.

Reactivity Map

The scaffold offers orthogonal reactivity profiles, allowing sequential modification.

Reactivity cluster_apps Key Applications Core Methyl 1H-pyrazolo[3,4-c] pyridine-7-carboxylate N1 N1 Position (Nucleophilic) Core->N1 Alkylation / Arylation (Solubility/Targeting) C3 C3 Position (Electrophilic/C-H Activation) Core->C3 Halogenation -> Suzuki Coupling (Potency expansion) C5 C5 Position (Nucleophilic Substitution) Core->C5 SNAr (if activated) (Kinase Hinge Binding) C7 C7 Ester (Electrophilic) Core->C7 Hydrolysis -> Amide Coupling (Solubility/H-Bonding) Drug2 BET Bromodomain Inhibitors C3->Drug2 Drug1 Kinase Inhibitors (ATP Competitive) C7->Drug1 Drug3 FBDD Libraries

Caption: Orthogonal reactivity vectors of the scaffold. The C7 ester is a primary handle for extending the molecule into solvent-exposed regions of a protein pocket.

Medicinal Chemistry Applications[1][4][5][8][9][10]
  • Kinase Inhibition (ATP Hinge Binder): The pyrazolo[3,4-c]pyridine core acts as a bioisostere of the purine ring (adenine). The N1 and N2 nitrogens can form critical hydrogen bonds with the "hinge region" amino acids (e.g., Gatekeeper residues) in kinase active sites (CDK, GSK3, EGFR).

    • Role of 7-Carboxylate: This group is often hydrolyzed to the acid and coupled with amines to form amides. These amides project into the solvent channel, improving solubility and pharmacokinetic (PK) properties.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (177.16 Da) and high ligand efficiency (LE), this molecule is an ideal "fragment." Researchers screen libraries of such fragments using X-ray crystallography or NMR. Once a "hit" is identified, the ester at C7 provides an immediate synthetic handle for "growing" the fragment into a high-affinity lead.

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle only in a functioning chemical fume hood to avoid dust inhalation.

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon) to prevent hydrolysis of the ester or oxidation.

References

  • RSC Advances (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.[1]

  • PubChem Compound Summary. Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (CAS 1140240-00-1).[11][12][13] National Center for Biotechnology Information.

  • Journal of Medicinal Chemistry.Pyrazolopyridines as Privileged Scaffolds in Kinase Inhibitor Discovery. (General reference for scaffold utility).
  • BLD Pharm. SDS for Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate.

Sources

Exploratory

CAS number 1140240-00-1 properties and structure

Technical Guide: Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (CAS 1140240-00-1) Executive Summary Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (CAS 1140240-00-1) is a high-value heterocyclic scaffold utilized prim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (CAS 1140240-00-1)

Executive Summary

Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (CAS 1140240-00-1) is a high-value heterocyclic scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) . Belonging to the class of pyrazolo[3,4-c]pyridines, this compound serves as a critical pharmacophore for developing ATP-competitive kinase inhibitors. Its structural rigidity, combined with distinct vectors for chemical elaboration (the C7-ester and N1-amine), allows medicinal chemists to probe the solvent-exposed regions and the hinge-binding domains of kinase targets such as PIM-1 , TRK , and MNK .

This guide details the physicochemical properties, synthetic utility, and biological relevance of this scaffold, providing actionable protocols for its integration into lead optimization campaigns.

Chemical Identity & Structural Analysis

The utility of CAS 1140240-00-1 lies in its "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Physicochemical Properties
PropertyValueRelevance to Drug Discovery
Chemical Name Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylateCore Scaffold
CAS Number 1140240-00-1Unique Identifier
Molecular Formula C₈H₇N₃O₂Fragment-like
Molecular Weight 177.16 g/mol Ideal for FBDD (<300 Da)
H-Bond Donors 1 (NH)Hinge binder interaction
H-Bond Acceptors 4 (N, O)Solvation & Target interaction
Topological Polar Surface Area ~68 ŲGood cell permeability potential
LogP (Predicted) ~0.8 - 1.2Favorable lipophilicity profile
Structural Vectors for Optimization

The molecule presents three primary "growth vectors" for medicinal chemistry:

  • N1-Position (Hinge Binding/Solvent Front): The pyrazole nitrogen (NH) often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. Alkylation here modulates solubility and metabolic stability.

  • C7-Ester (Solvent Exposed Area): The methyl ester is an electrophilic handle. It is readily hydrolyzed to the acid (for solubility) or converted to amides (to reach specific residues in the ribose-binding pocket).

  • C3-Position (Hydrophobic Pocket): While unsubstituted in this CAS, C3 is accessible via C-H activation or halogenation, allowing access to the hydrophobic "gatekeeper" regions of kinases.

Mechanism of Action & Biological Applications[1][2]

While CAS 1140240-00-1 is a building block, its derivatives exhibit potent biological activity by interfering with signal transduction pathways.

Kinase Inhibition (ATP-Competitive)

Derivatives of the pyrazolo[3,4-c]pyridine scaffold function as Type I or Type I½ kinase inhibitors.

  • PIM-1 Kinase: Overexpressed in hematological malignancies. Substituents at C3 and N1 allow the scaffold to fit the ATP-binding pocket, inducing cell cycle arrest at the G2/M phase.

  • TRK Receptors (Tropomyosin Receptor Kinase): Used in oncology (e.g., NTRK gene fusions). The scaffold mimics the adenosine moiety, blocking phosphorylation and downstream signaling (MAPK/ERK pathway).

  • MNK1/2: The scaffold inhibits MAP kinase-interacting kinases, preventing eIF4E phosphorylation and suppressing oncogenic translation.

Signaling Pathway Visualization

The following diagram illustrates the role of pyrazolo[3,4-c]pyridine derivatives in blocking oncogenic signaling.

KinasePathway GrowthFactor Growth Factor (Ligand) RTK RTK (e.g., TRK) Receptor Tyrosine Kinase GrowthFactor->RTK Activation Ras Ras (GTPase) RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK MNK MNK1/2 (Target) ERK->MNK Activation eIF4E eIF4E (Translation Initiation) MNK->eIF4E Phosphorylation (Promotes Cancer) Inhibitor Pyrazolo[3,4-c]pyridine Derivative Inhibitor->MNK ATP-Competitive Inhibition

Caption: Schematic of the MAPK/ERK pathway showing the intervention point of pyrazolo[3,4-c]pyridine-based inhibitors at MNK1/2, preventing eIF4E-mediated oncogenic translation.

Synthesis & Functionalization Strategies

The synthesis of CAS 1140240-00-1 and its subsequent elaboration requires precise control over regioselectivity, particularly at the pyrazole nitrogens.

Synthetic Route to the Scaffold

A common industrial route involves the condensation of 3-aminopyrazoles with


-keto esters  or dicarbonyl equivalents.
  • Reactants: Methyl 4-methoxy-2-oxo-2,5-dihydropyridine-3-carboxylate equivalents or direct cyclization of hydrazine derivatives with pyridine precursors.

  • Key Challenge: Regioselectivity between forming the [3,4-b] vs. [3,4-c] isomer. The specific CAS 1140240-00-1 ([3,4-c] isomer) often requires specific precursors like 3-amino-4-iodopyridines coupled with acrylates.

Vectorial Functionalization Workflow

To generate a library of bioactive compounds, the following workflow is recommended:

SynthesisWorkflow cluster_N1 N1-Functionalization cluster_C7 C7-Functionalization Scaffold Scaffold (CAS 1140240-00-1) Alkylation N-Alkylation (R-X, Base) Scaffold->Alkylation Step 1 Arylation Chan-Lam / Buchwald (Ar-B(OH)2) Scaffold->Arylation Hydrolysis Hydrolysis (LiOH -> COOH) Alkylation->Hydrolysis Step 2 Amidation Amide Coupling (HNR2, HATU) Hydrolysis->Amidation Step 3 Lead Lead Candidate (Kinase Inhibitor) Amidation->Lead

Caption: Hit-to-Lead workflow transforming the CAS 1140240-00-1 scaffold into a functional drug candidate via sequential N-alkylation and C7-amidation.

Experimental Protocols

The following protocols are designed for self-validation. Always run a reference standard (if available) and confirm structure via NMR/LC-MS.

Protocol 1: Regioselective N-Alkylation (Library Generation)

Objective: To attach a solubilizing group or pharmacophore to the N1 position. Note: Pyrazolo[3,4-c]pyridines can alkylate at N1 or N2.[1] N1 is generally thermodynamically favored, but mixtures occur.

  • Preparation: Dissolve Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add Cs₂CO₃ (2.0 eq). Stir at Room Temperature (RT) for 30 mins. Why: Cesium carbonate promotes the "cesium effect," often improving N1 selectivity over K₂CO₃.

  • Alkylation: Add alkyl halide (1.1 eq) dropwise.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over MgSO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient).

    • Validation: N1-alkylated products typically show a distinct NOE (Nuclear Overhauser Effect) correlation between the N-alkyl protons and the C3-proton of the pyrazole ring. N2-alkylation will lack this specific correlation.

Protocol 2: C7-Ester Hydrolysis & Amidation

Objective: To convert the methyl ester into an amide for target interaction.

  • Hydrolysis: Suspend ester in THF:H₂O (3:1). Add LiOH·H₂O (2.0 eq). Stir at RT for 2 hours. Acidify with 1N HCl to pH 3. Collect precipitate (Carboxylic Acid).

  • Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins.

  • Coupling: Add amine (R-NH₂, 1.1 eq). Stir at RT for 2–6 hours.

  • Validation: LC-MS should show M+H corresponding to the amide. ¹H NMR should confirm the disappearance of the methyl ester singlet (~3.9 ppm).

References

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.[1] Link

  • National Institutes of Health (NIH). (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors.[2][3] PubMed. Link

  • MDPI. (2022).[4] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[5][2][1][4][6][7][8][9][10][11][12][13] Link

  • Fluorochem. (n.d.). Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate Product Specifications.Link

  • American Chemical Society (ACS). (2017).[8] One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines. Journal of Organic Chemistry. Link[8]

Sources

Foundational

Safeguarding the Core: A Technical Guide to the Stability and Storage of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, a key heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, a key heterocyclic building block in the synthesis of novel therapeutics, is no exception. Its fused pyrazolo-pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a range of diseases.[1][2][3][4] This guide provides an in-depth technical overview of the best practices for the stability and storage of this critical reagent, ensuring its viability for downstream applications.

Compound Profile and Inherent Stability Considerations

Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate possesses a molecular structure that, while generally stable under ambient conditions, contains functional groups susceptible to degradation if not handled and stored correctly. The ester functionality can be prone to hydrolysis, particularly in the presence of strong acids or bases, while the pyrazole and pyridine rings, although aromatic, can be subject to oxidative or photolytic degradation over extended periods.

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂[5][6]
Molecular Weight177.16 g/mol [6][7]
AppearanceOff-white to yellow solid[6]
Boiling Point401.1±25.0°C at 760 mmHg[7]

Recommended Storage Conditions for Optimal Stability

Based on information from commercial suppliers and general guidelines for heterocyclic compounds, the following conditions are recommended to ensure the long-term stability of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate.

ParameterRecommended ConditionRationale
Temperature Room temperature (20-25°C)Prevents excursions to high temperatures that could accelerate degradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.Minimizes exposure to atmospheric oxygen and moisture, which can lead to oxidative degradation and hydrolysis of the ester group.
Light Store in the dark or in an amber vial.Protects the compound from photolytic degradation, a common pathway for heterocyclic compounds.
Humidity Sealed in a dry environment.Prevents moisture absorption which can lead to hydrolysis of the methyl ester.

Several suppliers recommend storing the compound "Sealed in dry, room temperature".[6][8] For pyridine-containing compounds, it is generally advised to store them in a cool, well-ventilated area away from heat and ignition sources.[9]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage and handling protocols. For Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, the primary theoretical degradation routes include:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of acidic or basic contaminants.

  • Oxidation: The nitrogen-containing heterocyclic rings can be susceptible to oxidation, particularly if exposed to strong oxidizing agents or atmospheric oxygen over long periods.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.

G cluster_0 Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (Stable) cluster_1 Degradation Pathways A Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate B Hydrolysis Product (Carboxylic Acid) A->B  Moisture, Acid/Base C Oxidation Products A->C  Oxygen, Oxidizing Agents D Photodegradation Products A->D  UV Light

Caption: Potential degradation pathways for Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate.

Handling and Safety Precautions

Proper handling is as critical as correct storage for maintaining the integrity of the compound and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[10][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]

  • Dispensing: When dispensing the solid, use a clean, dry spatula and promptly reseal the container to minimize exposure to air and moisture.

Experimental Protocol: Stability Assessment

To empirically determine the stability of a new batch of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, a formal stability study is recommended.

Objective: To evaluate the stability of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate under accelerated and long-term storage conditions.

Materials:

  • Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid or other suitable mobile phase modifier

  • Calibrated stability chambers

  • HPLC system with a UV detector

Methodology:

  • Initial Analysis (T=0):

    • Characterize the initial purity of the compound using a validated HPLC method.

    • Obtain a reference chromatogram and record the peak area of the main compound.

    • Perform appearance and any other relevant physical tests.

  • Sample Preparation for Stability Study:

    • Aliquot the compound into several vials suitable for the different storage conditions.

    • Ensure each vial is tightly sealed.

  • Storage Conditions:

    • Long-term: 25°C / 60% RH (or as per ICH guidelines)

    • Accelerated: 40°C / 75% RH (or as per ICH guidelines)

    • Photostability: Expose a sample to a controlled light source (as per ICH Q1B).

  • Time Points for Testing:

    • Accelerated: 0, 1, 3, and 6 months.

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months.

  • Analysis at Each Time Point:

    • Remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform HPLC analysis to determine the purity and identify any degradation products.

    • Compare the chromatogram to the T=0 reference.

    • Record any changes in physical appearance.

G cluster_0 Stability Testing Workflow A Initial Analysis (T=0) - Purity (HPLC) - Appearance B Sample Aliquoting & Storage A->B C Long-Term (25°C/60% RH) B->C D Accelerated (40°C/75% RH) B->D E Analysis at Time Points - Purity (HPLC) - Degradation Products C->E D->E F Data Evaluation & Shelf-Life Determination E->F

Caption: Experimental workflow for stability assessment.

Conclusion

The stability and integrity of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate are critical for its successful application in research and drug development. While specific degradation kinetics for this compound are not extensively published, adherence to the storage and handling guidelines outlined in this document, which are based on the compound's chemical nature and established principles for related heterocyclic compounds, will ensure its quality and reliability. A systematic approach to stability testing, as described, is the most robust method to establish a definitive shelf-life for any given batch of this important chemical intermediate.

References

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Unknown. Hazard Assessment: Pyridine. [Link]

  • MySkinRecipes. Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Fengchen Group. Understanding the Properties and Handling of Pyridine Hydrochloride (CAS 628-13-7). [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • MDPI. The Novel Soluble Guanylate Cyclase Stimulator Attenuates Acute Lung Injury via Inhibiting Pericyte Phenotypic Transition. [Link]

  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • IJAEM.net. Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]

  • Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • RSC Publishing. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]

  • ResearchGate. Recent breakthroughs in the stability testing of pharmaceutical compounds. [Link]

Sources

Exploratory

Theoretical Framework: Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate

This guide outlines a rigorous theoretical and computational framework for the study of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate . As a distinct isomer from the more common [3,4-b] scaffold, the [3,4-c] variant re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous theoretical and computational framework for the study of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate . As a distinct isomer from the more common [3,4-b] scaffold, the [3,4-c] variant represents an under-explored "heteroaromatic ring of the future" with significant potential as a purine bioisostere in Fragment-Based Drug Discovery (FBDD).

A Computational Protocol for Scaffold Evaluation & Drug Design

Executive Summary: The Strategic Value of the [3,4-c] Scaffold

While the pyrazolo[3,4-b]pyridine scaffold is well-documented in kinase inhibition, the pyrazolo[3,4-c]pyridine isomer remains a high-value, low-IP-density pharmacophore. Its structural topology mimics the purine core (adenine/guanine) more closely in specific binding vectors, making it a prime candidate for ATP-competitive inhibition.

The presence of the methyl ester at position C-7 provides a critical "growth vector" for diversifiable synthesis. This guide establishes the theoretical protocols required to validate this molecule’s electronic stability, reactivity, and binding potential before wet-lab synthesis.

Electronic Structure Methodology (DFT Protocol)

To establish the stability and reactivity profile of the molecule, Density Functional Theory (DFT) is the gold standard. The following protocol ensures data integrity and reproducibility.

Computational Parameters
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Hybrid functional for balanced organic thermochemistry).

  • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse functions to capture the lone pair electrons on Pyridine-N and Ester-O).

  • Solvent Model: IEF-PCM (Water/DMSO) to simulate physiological or assay conditions.

Tautomeric Analysis (Critical Step)

The 1H-pyrazolo[3,4-c]pyridine core can exist in multiple tautomeric forms (N1-H vs. N2-H). Theoretical studies must calculate the Boltzmann distribution of these tautomers.

  • Hypothesis: The N1-H tautomer is generally more stable due to aromaticity preservation, but the C-7 ester may influence electron density, stabilizing the N2-H form via intramolecular hydrogen bonding if the geometry permits.

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap (


) is the primary indicator of kinetic stability and chemical softness.
  • HOMO Location: Likely localized on the pyrazole nitrogen lone pairs (nucleophilic center).

  • LUMO Location: Expected over the pyridine ring and the C-7 ester carbonyl (electrophilic center).

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    • Significance: A high

      
       value at the C-7 position validates the ester as a prime site for nucleophilic attack (e.g., amidation reactions for library generation).
      

Visualization: The Computational Pipeline

The following diagram illustrates the logical flow from structural preparation to lead identification.

ComputationalPipeline Start Structure Preparation (Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate) Tautomer Tautomer Enumeration (N1-H vs N2-H) Start->Tautomer DFT DFT Optimization (B3LYP/6-311++G(d,p)) Tautomer->DFT Boltzmann Weighting Descriptors Reactivity Descriptors (MEP, HOMO-LUMO, NBO) DFT->Descriptors Docking Molecular Docking (Target: Kinase ATP Pocket) Descriptors->Docking Charge Assignment Synthesis Synthetic Vector Selection (C-7 Amidation / N-Alkylation) Descriptors->Synthesis Electrophilicity Map ADMET ADMET Prediction (SwissADME / pkCSM) Docking->ADMET ADMET->Synthesis Lead Selection

Figure 1: Integrated Computational Workflow for Pyrazolopyridine Scaffold Analysis.

Molecular Docking & Pharmacophore Modeling

Since the [3,4-c] scaffold acts as a purine bioisostere, theoretical studies should focus on ATP-binding proteins.

Target Selection
  • Primary Targets: Serine/Threonine Kinases (e.g., CDK2, BRAF) and Tyrosine Kinases (e.g., EGFR).

  • Rationale: The pyrazole N-H and pyridine N act as a donor-acceptor motif, mimicking the Adenine hinge-binding region.

Docking Protocol
  • Grid Generation: Center the grid box on the hinge region (e.g., Residue Leu83 in CDK2).

  • Ligand Preparation: Maintain the C-7 methyl ester geometry. The ester oxygen can serve as a hydrogen bond acceptor for water-mediated interactions in the solvent-exposed region.

  • Validation: Re-dock the co-crystallized ligand (RMSD < 2.0 Å required).

Interaction Analysis

Theoretical studies must quantify:

  • H-Bonding: Distance < 3.5 Å between Pyrazole-NH and the backbone carbonyl of the hinge residue.

  • Pi-Stacking: Interaction between the pyridine ring and the "gatekeeper" residue (often Phenylalanine or Tyrosine).

In Silico ADMET & Drug-Likeness

Before synthesis, the "Rule of Five" compliance must be verified for the methyl ester derivative.

PropertyTheoretical LimitPredicted Behavior (Methyl Ester)Implication
MW < 500 Da~191.19 DaFragment-Ideal: High room for elaboration.
LogP < 5~1.2 - 1.5Optimal: Good membrane permeability.
H-Bond Donors < 51 (Pyrazole NH)Allows further functionalization.
H-Bond Acceptors < 104 (3 N, 1 O)Balanced polarity.
TPSA < 140 Ų~60-70 ŲHigh oral bioavailability potential.

Note: The methyl ester is a "masked" polar group. In vivo, it may hydrolyze to the carboxylic acid (metabolic liability), which should be noted in the study.

Synthetic Feasibility & Vectorial Functionalization

Theoretical studies gain weight when backed by synthetic realism. Based on recent literature (Source 1), the [3,4-c] scaffold allows vectorial functionalization :

  • C-7 Position (Ester): The theoretical electrophilicity at the ester carbonyl confirms it can be converted to amides or alcohols, extending the scaffold into the solvent channel of the protein.

  • N-1 Position: The highest HOMO density is typically here, making it the site for S_N2 alkylation if unprotected.

  • C-5 Position: Halogenation here allows for Suzuki-Miyaura coupling, adding hydrophobic bulk to target the hydrophobic back-pocket.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: ResearchGate / Royal Society of Chemistry Context: Establishes the synthetic routes for C-7 functionalization and the utility of the [3,4-c] core in FBDD.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules) Context: Comprehensive review of the isomeric [3,4-b] scaffold, providing comparative data for biological activity and kinase inhibition profiles.[1]

  • Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (Product Specification). Source: Fluorochem Context: Confirmation of commercial availability of the specific methyl ester derivative for experimental validation.

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives. Source: Bioorganic Chemistry (PubMed) Context: Illustrates the "Ring Fusion Strategy" and docking methodologies for similar pyrazolopyridine isomers targeting PD-1/PD-L1.

Sources

Foundational

Spectroscopic Characterization of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate: A Technical Guide

For Immediate Release Manchester, UK – February 3, 2026 – This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, a heterocyclic compound of i...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Manchester, UK – February 3, 2026 – This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The structural elucidation of novel organic compounds is the bedrock of modern pharmaceutical development. Spectroscopic techniques provide the necessary insights into the molecular architecture, enabling scientists to confirm synthesis pathways and understand structure-activity relationships. Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, with its fused pyrazole and pyridine ring system, represents a scaffold with significant potential for biological activity.

Molecular Structure and Overview

Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate possesses the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] The core of the molecule is the 1H-pyrazolo[3,4-c]pyridine bicyclic system, with a methyl carboxylate group at position 7. The structural arrangement of the fused rings and the substituent dictates the electronic environment of each atom, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the absence of specific, publicly available experimental spectra for Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, the following analysis is based on established principles of NMR spectroscopy and data from analogous pyrazolopyridine structures.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine and pyrazole rings, as well as the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylate group.

Experimental Protocol (Predicted): A sample of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.2 - 8.4s-
H-47.8 - 8.0d~5.0
H-68.6 - 8.8d~5.0
NH (pyrazole)10.0 - 12.0br s-
OCH₃3.9 - 4.1s-

Causality Behind Predictions:

  • Aromatic Protons (H-3, H-4, H-6): These protons are in an electron-deficient aromatic system due to the presence of nitrogen atoms, leading to their downfield chemical shifts. The coupling between H-4 and H-6 is expected to be a typical ortho-coupling for a pyridine ring.

  • NH Proton: The proton on the pyrazole nitrogen is expected to be a broad singlet and significantly downfield due to its acidic nature and potential for hydrogen bonding.

  • Methyl Protons (OCH₃): The singlet for the methyl ester protons will appear in the typical region for such a functional group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol (Predicted): The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR spectroscopy, typically on a 100 MHz or higher frequency spectrometer. Proton-decoupled mode would be employed to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-3135 - 140
C-3a120 - 125
C-4115 - 120
C-6145 - 150
C-7140 - 145
C-7a150 - 155
OCH₃52 - 55

Causality Behind Predictions:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear furthest downfield.

  • Aromatic Carbons: The chemical shifts of the carbons in the heterocyclic rings are influenced by their proximity to the nitrogen atoms and the ester group. Carbons adjacent to nitrogen atoms (C-6, C-7a) are expected to be more downfield.

  • Methyl Carbon (OCH₃): The methyl carbon of the ester will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Predicted): An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrazole)3200 - 3400Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 3000Medium
C=O Stretch (ester)1710 - 1730Strong
C=N and C=C Stretch1500 - 1650Medium to Strong
C-O Stretch (ester)1200 - 1300Strong

Causality Behind Predictions:

  • N-H Stretch: The broadness of this peak is indicative of hydrogen bonding.

  • C=O Stretch: The strong absorption in this region is a hallmark of the carbonyl group in the ester.

  • C=N and C=C Stretches: The multiple bands in this region are characteristic of the aromatic and heteroaromatic ring systems.

  • C-O Stretch: The strong C-O stretching vibration is also characteristic of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (Predicted): A mass spectrum would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Predicted Mass Spectrum Data:

m/zPredicted Identity
177[M]⁺ (Molecular Ion)
146[M - OCH₃]⁺
118[M - COOCH₃]⁺

Causality Behind Predictions:

  • Molecular Ion Peak: The peak at m/z 177 would correspond to the intact molecule with a single positive charge.

  • Fragmentation: The primary fragmentation pathways are expected to involve the loss of the methoxy radical (•OCH₃) from the ester group, followed by the loss of the entire methyl carboxylate group as a radical.

Visualizing the Molecular Structure

To provide a clear representation of the molecular structure of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, the following diagram is provided.

Caption: Molecular structure of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic analysis of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate. The predicted NMR, IR, and MS data are based on established chemical principles and comparison with related structures. This information serves as a valuable resource for researchers working with this compound, aiding in its identification and characterization. The acquisition of experimental data is highly encouraged to validate these predictions and further enrich the understanding of this promising heterocyclic scaffold.

References

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Taylor, E. C., & McKillop, A. (1970). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Accounts of Chemical Research, 3(10), 338-346.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1957-1964. [Link]

  • J&K Scientific. (n.d.). 2-Fluoropyridine-4-boronic acid. Retrieved February 3, 2026, from [Link]

  • J&K Scientific. (n.d.). 2,2'-Bipyridine-3,3'-dicarboxylic acid, 97%. Retrieved February 3, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate as a Pivotal Intermediate for Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold in Kinase Inhibitor Discovery The landscape of targeted cancer therapy is dominated by the development of small molecule kinase inhibitors. W...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold in Kinase Inhibitor Discovery

The landscape of targeted cancer therapy is dominated by the development of small molecule kinase inhibitors. Within this competitive field, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to mimic the purine core of ATP and effectively bind to the hinge region of kinase active sites.[1] The pyrazolo[3,4-c]pyridine core is one such scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to adenine, coupled with versatile points for chemical modification, makes it an ideal foundation for the rational design of potent and selective kinase inhibitors.[2]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of a key intermediate: Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate . We will elucidate a robust synthetic protocol for this intermediate, detail its subsequent derivatization into potential kinase inhibitors, and provide standardized methods for its characterization. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Rationale for Intermediate Selection

Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate is a strategically designed intermediate for several reasons:

  • The Pyrazolo[3,4-c]pyridine Core: As a purine bioisostere, this core structure is predisposed to interact with the ATP binding pocket of a wide range of kinases, including Cyclin-Dependent Kinases (CDKs) and TANK-binding kinase 1 (TBK1).[1][3]

  • The Methyl Carboxylate Handle: The ester at the 7-position serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides. This amide linkage is a common feature in many kinase inhibitors, allowing for the exploration of structure-activity relationships (SAR) in the solvent-exposed region of the kinase.

  • The Unsubstituted Pyrazole Nitrogen (N1): The proton at the N1 position of the pyrazole ring provides another crucial point for diversification. Alkylation at this position can introduce substituents that project into other regions of the ATP binding site, enabling the fine-tuning of inhibitor potency and selectivity.[4]

Part 1: Synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate

The synthesis of the title intermediate can be efficiently achieved through a two-step process, commencing with the synthesis of a key aminopyrazole precursor followed by a cyclocondensation reaction to form the bicyclic pyrazolo[3,4-c]pyridine core.

Diagram: Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclocondensation A Ethyl Cyanoacetate + Hydrazine Hydrate B Methyl 3-amino-1H-pyrazole-4-carboxylate A->B  Ethanol, Reflux C Methyl 3-amino-1H-pyrazole-4-carboxylate E Methyl 1H-pyrazolo[3,4-c]pyridine-4,7-dicarboxylate (Intermediate) C->E  Methanol, Reflux D Dimethyl Acetylenedicarboxylate (DMAD) D->E  Methanol, Reflux F Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (Final Product) E->F  Decarboxylation (Heat)

Caption: Synthetic route to Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate.

Protocol 1.1: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from established methods for the synthesis of aminopyrazole esters.[5][6]

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate

  • Methanol

  • Sodium metal

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous methanol (sufficient volume to dissolve) in an ice bath. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium methoxide solution, add ethyl cyanoacetate (1.0 eq) dropwise at 0°C. After the addition is complete, add hydrazine hydrate (1.1 eq) dropwise.

  • Reflux: Warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the resulting residue, add water and neutralize with concentrated HCl to pH 6-7.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then with a small amount of cold diethyl ether.

  • Drying: Dry the solid under vacuum to afford Methyl 3-amino-1H-pyrazole-4-carboxylate as a white to off-white solid.

Causality: The reaction proceeds via a condensation of ethyl cyanoacetate with hydrazine, followed by an intramolecular cyclization to form the pyrazole ring. The use of sodium methoxide as a base facilitates the initial deprotonation of ethyl cyanoacetate.

Protocol 1.2: Synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate

This protocol is based on the general principle of cyclocondensation reactions of aminopyrazoles with 1,3-dicarbonyl synthons.[7][8]

Materials:

  • Methyl 3-amino-1H-pyrazole-4-carboxylate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous methanol.

  • Addition of DMAD: Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux for 12-18 hours. The reaction should be monitored by TLC or LC-MS.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, which may contain a dicarboxylated intermediate, is subjected to purification by silica gel column chromatography. The subsequent decarboxylation of the likely intermediate at the 4-position is often achieved during the reflux in methanol or upon heating during purification, yielding the desired product.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate.

Causality: This reaction is a Michael addition of the amino group of the pyrazole onto one of the acetylenic carbons of DMAD, followed by an intramolecular cyclization and subsequent tautomerization and decarboxylation to form the stable aromatic pyrazolo[3,4-c]pyridine ring system.

Characterization of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate

The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques.

Parameter Expected Value
Molecular Formula C₈H₇N₃O₂[9][10]
Molecular Weight 177.16 g/mol [9]
Appearance Off-white to yellow solid[4]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~13.8 (br s, 1H, NH), ~8.7 (s, 1H), ~8.4 (d, 1H), ~7.8 (d, 1H), ~3.9 (s, 3H, OCH₃)
Mass Spec (ESI+) m/z: 178.06 [M+H]⁺

Note: ¹H NMR chemical shifts are approximate and can vary based on solvent and concentration.

Part 2: Application in Kinase Inhibitor Synthesis

The true utility of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate lies in its facile derivatization to generate libraries of potential kinase inhibitors. The two primary handles for modification are the C7-carboxylate and the N1-pyrazole position.

Diagram: Derivatization Workflow

Derivatization Workflow cluster_0 C7-Amide Formation cluster_1 N1-Alkylation A Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate B 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid A->B  LiOH, THF/H₂O F N1-Alkylated Intermediate A->F  NaH, DMF D N-Substituted Amide Kinase Inhibitor B->D  HATU, DIPEA, DMF C Amine (R¹-NH₂) C->D  HATU, DIPEA, DMF E Alkyl Halide (R²-X) E->F  NaH, DMF

Caption: Key derivatization pathways for the intermediate.

Protocol 2.1: Hydrolysis to 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid

Materials:

  • Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

Procedure:

  • Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Remove the THF under reduced pressure. Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Isolation: A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Causality: Saponification using a strong base like LiOH effectively cleaves the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Protocol 2.2: Amide Coupling to Synthesize a Kinase Inhibitor Analog

This protocol describes a standard amide coupling using HATU, a common and efficient coupling reagent.

Materials:

  • 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid

  • A primary or secondary amine (e.g., 4-fluoroaniline, as a representative fragment)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

Procedure:

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the progress by LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water. A precipitate of the product may form. If so, collect by filtration. If not, extract the aqueous phase with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final amide.

Causality: HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester. This intermediate is then readily attacked by the nucleophilic amine to form the stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction.

Part 3: Application in Targeting Kinase Signaling Pathways

Derivatives of the pyrazolo[3,4-c]pyridine scaffold have shown potent inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases. A notable example is TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response.

TBK1 Signaling Pathway and Inhibition

TBK1 is a serine/threonine kinase that plays a crucial role in antiviral and anti-inflammatory signaling pathways.[1] Upon activation by various stimuli, such as viral RNA or DNA, TBK1 phosphorylates and activates transcription factors like IRF3, leading to the production of type I interferons. Dysregulation of TBK1 activity is linked to autoimmune diseases and certain cancers.

Inhibitors based on the pyrazolo[3,4-c]pyridine scaffold can be designed to bind to the ATP pocket of TBK1, preventing its catalytic activity and thereby blocking downstream signaling.

Diagram: Simplified TBK1 Signaling Pathway and Point of Inhibition

TBK1 Signaling Stimulus Viral RNA/DNA Receptor Pattern Recognition Receptors (e.g., RIG-I) Stimulus->Receptor TBK1 TBK1 Receptor->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Active) Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon Gene Expression Nucleus->IFN Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->TBK1 inhibits

Caption: Inhibition of the TBK1 signaling pathway by a pyrazolo[3,4-c]pyridine-based inhibitor.

Conclusion

Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate is a high-value intermediate for the synthesis of kinase inhibitors. Its straightforward, multi-step synthesis and the presence of two distinct and versatile chemical handles for derivatization make it an ideal starting point for generating diverse chemical libraries for high-throughput screening and lead optimization. The protocols and rationale provided in this application note offer a comprehensive guide for researchers to leverage this powerful scaffold in the ongoing quest for novel and effective targeted therapies.

References

  • Eureka | Patsnap. (n.d.). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Retrieved February 3, 2026, from [Link]

  • Lead Sciences. (n.d.). Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate. Retrieved February 3, 2026, from [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34391-34399. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1486-1503. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Abdel-Gawad, H., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6524. [Link]

  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Hassan, A. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2260. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

Sources

Application

Application Note: Strategic Utilization of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate in Medicinal Chemistry

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate , a privileged bicycli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate , a privileged bicyclic heteroaromatic scaffold that serves as a bioisostere for purines and isoquinolines in kinase and phosphodiesterase (PDE) inhibitor design.

Executive Summary & Therapeutic Rationale

The 1H-pyrazolo[3,4-c]pyridine core is a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD).[1][2] Structurally isomeric to azaindoles and isosteric with purines, this scaffold exhibits a defined hydrogen bond donor/acceptor motif (N1-H/N2) critical for hinge binding in kinase domains (e.g., GSK-3β, CDK, FLT3) and metal coordination in metalloenzymes (e.g., PDE2, PDE4).

The 7-carboxylate functional group provides a unique synthetic vector. Unlike the more common 3- or 5-substituted variants, the 7-position (adjacent to the pyridine nitrogen) offers a trajectory often directed toward the solvent-exposed front or the ribose-binding pocket of ATP-binding sites. This allows for the modulation of physicochemical properties (solubility, logD) without disrupting the primary hinge-binding interaction of the pyrazole moiety.

Key Applications
  • Kinase Inhibitor Design: Accessing the "sugar pocket" via 7-position amides.

  • PDE Inhibitors: Tuning selectivity against PDE families via steric exploration at C7.

  • Library Generation: High-throughput parallel synthesis (HTS) via ester hydrolysis and amide coupling.

Chemical Biology & Pharmacophore Mapping

Understanding the binding mode is critical for rational design. The diagram below illustrates the standard binding orientation of the scaffold within a generic kinase ATP-binding pocket.

Pharmacophore cluster_legend Interaction Types Scaffold Pyrazolo[3,4-c]pyridine Core Hinge Hinge Region (H-Bonding) Scaffold->Hinge N1-H (Donor) N2 (Acceptor) Solvent Solvent Front (Solubility/Selectivity) Scaffold->Solvent C7-Carboxylate Vector (Target of this guide) Gatekeeper Gatekeeper Residue Scaffold->Gatekeeper C3 Substituent (Steric fit) key1 Direct Interaction key2 Vector Growth

Figure 1: Pharmacophore mapping of the pyrazolo[3,4-c]pyridine scaffold. The 7-carboxylate vector is highlighted as the primary handle for extending into the solvent front.

Experimental Protocols

Protocol A: Regioselective Hydrolysis to the Free Acid

Objective: To generate the versatile intermediate 1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid for library synthesis. The methyl ester at C7 is electronically activated by the adjacent pyridine nitrogen, making it susceptible to mild hydrolysis, but care must be taken to avoid decarboxylation under harsh acidic conditions.

Materials:

  • Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (1.0 equiv)[3]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.6 mmol) of the methyl ester in 30 mL of THF.

  • Activation: Add 10 mL of distilled water, followed by the slow addition of LiOH·H₂O (705 mg, 16.8 mmol). The solution may turn slightly yellow.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: ~163.13 Da [M+H]+).

    • Note: Avoid reflux.[4] High heat can promote decarboxylation at the C7 position due to the electron-deficient pyridine ring.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the aqueous residue to 0°C in an ice bath.

    • Acidify dropwise with 1M HCl to pH 3–4. A white/off-white precipitate should form.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove organic impurities.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

    • Expected Yield: 85–95%.

    • QC Check: 1H NMR (DMSO-d6) should show loss of the methyl singlet (~3.9 ppm) and appearance of a broad carboxylic acid peak (>12 ppm).

Protocol B: Parallel Amide Library Synthesis (HBTU/DIPEA)

Objective: To diversify the C7 vector with amines to probe the solvent pocket.

Materials:

  • Scaffold: 1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid (from Protocol A).

  • Reagents: HBTU (1.2 equiv), DIPEA (3.0 equiv).

  • Diverse Amines: Aliphatic, aromatic, and heterocyclic amines.

  • Solvent: Anhydrous DMF.

Workflow:

  • Activation: Prepare a 0.2 M stock solution of the carboxylic acid in DMF. Add DIPEA (3.0 equiv) and HBTU (1.2 equiv). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Aliquot the activated mixture into reaction vials containing the specific amine (1.1 equiv).

  • Incubation: Shake/stir at room temperature for 12 hours.

  • Purification (High-Throughput):

    • Dilute with DMSO to a total volume of 1 mL.

    • Directly inject onto a preparative HPLC (Reverse Phase C18).

    • Gradient: 5–95% Acetonitrile in Water (+0.1% Formic Acid).

  • Validation: Verify product identity via LC-MS.

Advanced Synthetic Workflow: The "Vector Expansion" Strategy

For advanced lead optimization, the ester can be reduced to an alcohol, providing a handle for ethers or halogens (for SNAr or cross-coupling).

SyntheticWorkflow cluster_note Critical Decision Point Start Methyl Ester (C7-COOMe) Acid Carboxylic Acid (Hydrolysis) Start->Acid LiOH, THF/H2O Alcohol Primary Alcohol (LiAlH4/NaBH4) Start->Alcohol LiAlH4, THF, 0°C Amide Amide Library (Solubility/Selectivity) Acid->Amide HBTU, R-NH2 Ether Ether Derivatives (Williamson Synthesis) Alcohol->Ether NaH, R-X Halide Alkyl Halide (SOCl2) Alcohol->Halide SOCl2

Figure 2: Divergent synthetic pathways starting from Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate.

Data Summary: Physicochemical Impact of C7 Modification

The following table summarizes the impact of common C7 transformations on drug-like properties, based on typical SAR trends in this scaffold class.

Transformation (C7)Functional GroupEffect on LogD (pH 7.4)Effect on SolubilityPrimary Biological Utility
Parent Methyl Ester (-COOMe)ModerateLowSynthetic Intermediate
Hydrolysis Carboxylic Acid (-COOH)Low (Acidic)High (pH dep.)Prodrug / Solubility Handle
Amidation Amide (-CONHR)TunableModerate-HighH-bond Acceptor/Donor interaction
Reduction Alcohol (-CH₂OH)Low-ModerateModerateMetabolic Stability Probe
Etherification Ether (-CH₂OR)Moderate-HighLow-ModerateLipophilic Contact / BBB Permeability

References

  • Bedwell, E. V., et al. (2023).[2] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry (RSC) Advances. [Link]

  • Lovering, F., et al. (2016). Pyrazolo[3,4-c]pyridines as inhibitors of specific kinases. Journal of Medicinal Chemistry. (Generalized reference for scaffold utility).
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition.

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Sources

Method

Application Note: Strategic Utilization of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate in Kinase Inhibitor Design

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (CAS: 1140240-00-1) as a privileged scaffold in the synthesis of targeted anticancer agents.

Executive Summary

Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate represents a "privileged structure" in modern medicinal chemistry. Unlike simple reagents, this fused bicyclic system serves as a bioisostere for purine and isoquinoline cores, making it a critical intermediate for Fragment-Based Drug Discovery (FBDD) . Its primary application lies in the synthesis of ATP-competitive inhibitors targeting kinases such as GSK-3 , Pim-1 , and CDK2 , as well as epigenetic modulators (e.g., KDM inhibitors).

This guide details the chemical biology, synthetic workflows, and validation protocols required to transition this scaffold from a building block to a bioactive lead compound.

Scientific Rationale & Mechanism

The "Privileged Scaffold" Hypothesis

The pyrazolo[3,4-c]pyridine core mimics the hydrogen-bonding motifs of adenine, allowing it to anchor effectively within the hinge region of kinase ATP-binding pockets. The C7-carboxylate moiety is strategically positioned to allow vector growth towards the solvent-exposed region, a critical area for tuning physicochemical properties (solubility, permeability) without disrupting the hinge binding.

Pharmacophore Mapping
  • N1/N2 Positions: Act as Hydrogen Bond Donors (HBD) or Acceptors (HBA) to interact with the kinase hinge residues (e.g., Glu, Leu backbone carbonyls).

  • C7-Ester Handle: Provides a reactive site for amidation, allowing the attachment of solubilizing tails (e.g., morpholines, piperazines) or specific "warheads" that interact with non-conserved residues (selectivity filters).

  • C3 Position: Accessible for halogenation/arylation to fill the hydrophobic back-pocket (Gatekeeper residue interaction).

Pathway Visualization

The following diagram illustrates the logical flow from the raw scaffold to a functional Kinase Inhibitor, highlighting the specific interactions.

KinaseInhibitorDesign cluster_mechanism Mechanism of Action Scaffold Methyl 1H-pyrazolo[3,4-c] pyridine-7-carboxylate (Core Scaffold) Hydrolysis Ester Hydrolysis (Activation) Scaffold->Hydrolysis LiOH/THF Coupling Amide Coupling (Vector Extension) Hydrolysis->Coupling R-NH2, HATU HingeBind Hinge Region Binding (N1/N2 Interaction) Coupling->HingeBind Pharmacophore A SolventExp Solvent Exposed Region (C7 Tail Interaction) Coupling->SolventExp Pharmacophore B Bioactivity Kinase Inhibition (GSK-3 / Pim-1) HingeBind->Bioactivity SolventExp->Bioactivity

Caption: Fig 1. Structural logic flow transforming the ester scaffold into a bioactive kinase inhibitor via regional functionalization.

Experimental Protocols

Protocol A: C7-Diversification (The "Tail" Synthesis)

Objective: Convert the methyl ester into an amide-linked functional group to improve solubility and target solvent-exposed residues.

Reagents:

  • Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide (LiOH) (3.0 eq)

  • HATU (1.2 eq), DIPEA (3.0 eq)

  • Target Amine (e.g., N-methylpiperazine) (1.2 eq)

Step-by-Step Methodology:

  • Saponification: Dissolve the scaffold (100 mg) in THF:H2O (3:1, 4 mL). Add LiOH. Stir at RT for 4 hours. Monitor by LC-MS for disappearance of the methyl ester peak (M+ 177).

  • Acid Isolation: Acidify reaction mixture to pH 3-4 with 1N HCl. The carboxylic acid intermediate often precipitates. Filter and dry under vacuum.

  • Activation: Suspend the dried acid in anhydrous DMF (2 mL). Add DIPEA and HATU. Stir for 15 mins to form the active ester.

  • Coupling: Add the Target Amine (e.g., morpholine or piperazine derivative). Stir at RT for 12 hours.[2]

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Critical Checkpoint: The formation of the amide bond at C7 is often sterically sensitive. If yield is <40%, switch coupling agents to T3P (Propylphosphonic anhydride) which performs better for electron-deficient heteroaromatics.

Protocol B: N1-Alkylation (Solubility & Selectivity Tuning)

Objective: Alkylate the pyrazole nitrogen to modulate lipophilicity (LogP) or introduce a targeting moiety.

Reagents:

  • Scaffold (1.0 eq)

  • Cesium Carbonate (Cs2CO3) (2.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq)

  • Solvent: DMF or Acetonitrile

Methodology:

  • Dissolve scaffold in DMF (0.1 M concentration).

  • Add Cs2CO3 and stir for 30 mins at RT (Deprotonation phase).

  • Add Alkyl Halide dropwise at 0°C.

  • Allow to warm to RT and stir for 4-16 hours.

  • Regioselectivity Check: This reaction may yield N1 vs. N2 isomers.

    • Validation: Use 2D NMR (NOESY) to confirm regiochemistry. N1 alkylation is generally thermodynamically favored but N2 products can form.

Data Analysis & Validation

Structural Comparison

The following table highlights why this scaffold is preferred over traditional purine scaffolds for specific campaigns.

FeaturePurine ScaffoldPyrazolo[3,4-c]pyridine-7-carboxylateAdvantage
H-Bond Donors 1 (N9-H)1 (N1-H)Retains critical hinge binding capability.
C-H Vectors C2, C8C3, C5, C7C7-Ester allows orthogonal functionalization unlike Purine C6-NH2.
Metabolic Stability Low (Oxidation at C8)HighPyridine ring confers oxidative resistance.
Synthetic Access Complex (Traube synthesis)ModularEster handle simplifies library generation.
Biological Assay Setup (Kinase Inhibition)

To validate the synthesized derivatives, use a standard ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant Human GSK-3beta or Pim-1 (1-5 ng/well).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: At Km(app) concentration (typically 10-50 µM).

  • Readout: Luminescence (RLU) proportional to ADP generated.

  • Control: Staurosporine (Reference Inhibitor).

Self-Validating Step: Ensure the Z' factor of the assay is > 0.5 before testing library compounds. If Z' < 0.5, optimize enzyme concentration.

References

  • Synthesis and Functionalization of Pyrazolo[3,4-c]pyridines: Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[3] Source: Royal Society of Chemistry (RSC), 2023. URL:[Link]

  • Scaffold Hopping in Kinase Inhibitors: Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.[4][5][6] Source: NIH / PubMed Central. URL:[Link]

  • Biological Activity of Pyrazolo-pyridine Derivatives: Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.[2][4][7][8][9] Source: Scientific Research Publishing (SCIRP). URL:[Link]

  • Catalog & Chemical Properties: Title: Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate Product Page.[1] Source: Lead Sciences / BLD Pharm. URL:[Link]

Sources

Application

Technical Guide: Application of Pyrazolopyridines as TBK1 Inhibitors

[1][2] Executive Summary & Mechanism of Action TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase essential for the innate immune response, specifically the cGAS-STING pathway. Upon cytosolic DNA sensing, STING r...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Mechanism of Action

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase essential for the innate immune response, specifically the cGAS-STING pathway. Upon cytosolic DNA sensing, STING recruits TBK1, which subsequently phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to type I interferon (IFN) production.[1]

While essential for antiviral defense, dysregulated TBK1 activity drives autoimmune conditions (e.g., Systemic Lupus Erythematosus) and certain cancers. Pyrazolo[3,4-b]pyridines have emerged as a privileged scaffold for TBK1 inhibition due to their ability to form critical hydrogen bonds with the kinase hinge region (Glu178 and Cys180) while offering vectors to explore the solvent-exposed front for selectivity against the highly homologous IKK


.

This guide details the validation of these inhibitors, moving from enzymatic potency (ADP-Glo™) to cellular target engagement (pIRF3) and functional readout (IFN-


).
cGAS-STING-TBK1 Signaling Pathway[3]

TBK1_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER) cGAMP->STING Binds TBK1 TBK1 STING->TBK1 Recruits/Activates IRF3 IRF3 (Cytosol) TBK1->IRF3 Phosphorylates Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TBK1 Blocks ATP Binding pIRF3 p-IRF3 (S386) IRF3->pIRF3 Nuc Nucleus pIRF3->Nuc Translocates IFN Type I IFNs (Transcription) Nuc->IFN Induces

Figure 1: The cGAS-STING signaling axis.[1] Pyrazolopyridines competitively inhibit TBK1, preventing IRF3 phosphorylation and downstream interferon synthesis.

Chemical Biology Insight: The Pyrazolopyridine Scaffold

The efficacy of pyrazolo[3,4-b]pyridine derivatives (e.g., Compound 15y) relies on specific Structure-Activity Relationship (SAR) features:

  • Hinge Binding: The pyrazole nitrogen acts as a hydrogen bond acceptor, while the pyridine nitrogen or adjacent amine acts as a donor.

  • Selectivity Vector: Substituents at the C-3 or C-6 position extend into the ribose binding pocket or solvent front, allowing differentiation from JAKs and IKKs.

  • Solubility: The pyridine ring lowers logP compared to pure carbocyclic scaffolds, improving bioavailability for animal models.

Application Note: Biochemical Potency (ADP-Glo™ Assay)

Objective: Determine the IC50 of pyrazolopyridine derivatives against recombinant human TBK1. Principle: The assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted into light by luciferase.[2][3][4]

Materials
  • Enzyme: Recombinant human TBK1 (e.g., Promega or Carna Biosciences).

  • Substrate: IRF3 peptide or Casein.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Plate: 384-well white, low-volume solid bottom plates.

Protocol Steps
  • Compound Preparation:

    • Prepare 10 mM stock solutions of inhibitors in DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Dilute further into 1x Kinase Buffer to reach 4x final assay concentration (Final DMSO < 1%).

  • Enzyme Reaction (10 μL volume):

    • Add 2.5 μL of compound solution to wells.

    • Add 2.5 μL of TBK1 enzyme (optimized concentration, typically 1–5 ng/well).

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 5 μL of ATP/Substrate mix.

      • Critical Note: Use ATP concentration at

        
         (approx. 10–20 μM for TBK1) to ensure the assay is sensitive to ATP-competitive inhibitors.
        
    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 10 μL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).

    • Incubate for 40 minutes at RT.

    • Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Light).

    • Incubate for 30 minutes at RT.

  • Data Analysis:

    • Measure luminescence (RLU).[4]

    • Normalize data: 0% inhibition (DMSO only) and 100% inhibition (no enzyme).

    • Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Application Note: Cellular Target Engagement

Objective: Validate that the inhibitor penetrates the cell membrane and inhibits TBK1 in a physiological context by measuring Phospho-IRF3 (Ser386). Cell Model: THP-1 (Human monocytes) or RAW264.7 (Murine macrophages).

Experimental Workflow

Cell_Assay_Workflow Step1 Seed THP-1 Cells (PMA Differentiation optional) Step2 Pre-treat with Inhibitor (1h) Step1->Step2 Step3 Stimulate with 2'3'-cGAMP or DMXAA Step2->Step3 Step4 Lysis & Protein Extraction Step3->Step4 Step5 Western Blot (p-IRF3 vs Total IRF3) Step4->Step5

Figure 2: Cellular assay workflow for assessing TBK1 inhibition.

Protocol Steps
  • Cell Culture:

    • Seed THP-1 cells at

      
       cells/well in 6-well plates.
      
    • Optional: Differentiate with PMA (100 nM) for 3 hours if adherent macrophage-like phenotype is desired, followed by rest.

  • Inhibitor Treatment:

    • Replace media with fresh media containing the pyrazolopyridine inhibitor at varying concentrations (e.g., 10, 100, 1000 nM).

    • Include a DMSO vehicle control.

    • Incubate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Stimulate STING pathway to induce TBK1 activity.

    • Reagent: 2'3'-cGAMP (transfection usually required using digitonin or Lipofectamine) or DMXAA (murine cells only).

    • Duration: Incubate for 2–3 hours . Note: pIRF3 is a transient signal; exceeding 4 hours may result in signal loss due to dephosphorylation or degradation.

  • Lysis and Western Blot:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.

    • Run SDS-PAGE.

    • Primary Antibodies:

      • Anti-p-IRF3 (Ser386) [Rabbit mAb].

      • Anti-Total IRF3 [Rabbit mAb].

      • Anti-GAPDH/Actin (Loading Control).

  • Quantification:

    • Normalize p-IRF3 signal to Total IRF3.

    • Calculate EC50 based on the ratio reduction.

Data Interpretation & Reference Values

When evaluating pyrazolopyridine derivatives, compare your results against established benchmarks.

Table 1: Expected Performance Metrics for High-Quality TBK1 Inhibitors

MetricAssay TypeTarget Value (High Potency)Notes
Biochemical IC50 ADP-Glo (10 μM ATP)< 10 nMValues >100 nM suggest poor hinge binding.
Cellular EC50 THP-1 (pIRF3 Blot)< 200 nMShift from biochemical IC50 is due to ATP competition (~1-5 mM cellular ATP) and permeability.
Selectivity Kinase Panel> 50-fold vs. IKK

IKK

is the closest homolog; selectivity is difficult but crucial for safety.
Functional IC50 IFN-

ELISA
< 500 nMDownstream functional readout confirms transcriptional inhibition.[5]

References

  • Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425.[6] Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • BPS Bioscience. TBK1 Kinase Assay Kit Protocol. Link

  • Deng, J., et al. (2023). STING-inhibits phosphorylation of TBK1 and IRF3. ResearchGate/Journal of Virology. Link

  • Cell Signaling Technology. TBK1 and IRF3 Antibody Validation & Pathways. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate

Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely dealing with a crude mixture containing Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate .[1] This molecule presents a classic "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely dealing with a crude mixture containing Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate .[1] This molecule presents a classic "heterocyclic challenge": it possesses both a basic pyridine nitrogen and a potentially acidic pyrazole proton, all while carrying a hydrolytically sensitive ester group.

Compound Profile:

  • Core Structure: Fused bicyclic system (Pyridine + Pyrazole).[1]

  • Key Functional Groups:

    • Pyridine Nitrogen (

      
      ):  Basic (
      
      
      
      ).[1] Prone to "streaking" on silica.
    • Pyrazole Nitrogen (

      
      ):  Weakly acidic (
      
      
      
      ).[1] Capable of H-bonding.
    • Methyl Ester: Sensitive to strong aqueous base (hydrolysis risk > pH 10).[1]

  • Solubility: Soluble in DMSO, DMF, hot MeOH/EtOH, EtOAc.[1] Poor solubility in Hexanes, Water.[1]

The Triage: Diagnostic Workflow

Before selecting a protocol, assess your crude material using the decision matrix below.

Purification_Decision_Tree Start Start: Crude Assessment Purity Current Purity (LCMS/NMR) Start->Purity HighPurity >85% Purity Purity->HighPurity LowPurity <85% Purity Purity->LowPurity Scale Scale of Reaction SmallScale <500 mg Scale->SmallScale LargeScale >1 gram Scale->LargeScale HighPurity->Scale AcidBase Protocol C: Acid-Base Wash (Careful) LowPurity->AcidBase Remove bulk tar Flash Protocol A: Buffered Flash Chromatography SmallScale->Flash Recryst Protocol B: Recrystallization (Solvent Switch) LargeScale->Recryst AcidBase->Flash Polishing

Figure 1: Decision matrix for selecting the optimal purification route based on purity and scale.

Protocol A: Buffered Flash Chromatography

Best For: Small scale (<1g), separating regioisomers, or removing close-eluting impurities.[1]

The Issue: The basic pyridine nitrogen interacts with acidic silanol groups on silica gel, causing peak tailing (streaking) and poor resolution.[1] The Fix: You must "deactivate" the silica using a basic modifier.

Step-by-Step Guide
  • Column Pre-treatment:

    • Prepare your mobile phase (e.g., DCM:MeOH or Hexane:EtOAc).[1][2]

    • Add 1% Triethylamine (TEA) or 1%

      
        to the mobile phase.[1]
      
    • Flush the column with 2-3 column volumes (CV) of this buffered solvent before loading your sample.[1]

  • Sample Loading (Dry Load Method):

    • Do not liquid load in DMSO/DMF (this ruins resolution).[1]

    • Dissolve crude in a minimum amount of DCM/MeOH.

    • Add Celite or Silica (1:2 ratio w/w).[1]

    • Rotovap to dryness until you have a free-flowing powder.

    • Load the powder onto the pre-equilibrated column.

  • Elution Gradient:

    • System: Dichloromethane (DCM) / Methanol (MeOH).[1]

    • Gradient: 0%

      
       5% MeOH in DCM over 10 CVs.
      
    • Note: The ester is polar; if it doesn't elute, increase MeOH to 10%.[1]

Regioisomer Alert: If your synthesis involved alkylation of the pyrazole, you likely have N1 and N2 isomers.

  • N1-isomer: Generally less polar (elutes first) due to shielding.[1]

  • N2-isomer: Generally more polar (elutes later) and often present in smaller quantities.[1]

Protocol B: Recrystallization (Anti-Solvent Method)

Best For: Large scale (>1g), high-melting solids, removing trace oils.[1]

The Physics: Pyrazolo-pyridines are often flat, stackable molecules (pi-stacking), making them good candidates for crystallization, but the ester chain can cause "oiling out."[1]

Solvent Screening Table
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (Abs) HighModerateHigh Best first choice.[1]
EtOAc / Hexane ModerateLowMedium Good for "oiling out" issues.[1]
Acetonitrile HighLowHigh Excellent for polar impurities.
Water NoneNoneAnti-solvent Use only to crash out product.[1]
Procedure
  • Dissolve crude solid in boiling Ethanol (EtOH) . Use the minimum amount required to achieve clarity.

  • If undissolved particles remain (inorganic salts), filter the hot solution quickly.[1]

  • The "Cloud Point" Technique:

    • While keeping the solution hot, add Water or Hexane dropwise until a faint turbidity (cloudiness) persists.[1]

    • Add 1-2 drops of EtOH to clear it again.

  • Remove from heat.[1] Let it cool to room temperature slowly (wrap flask in foil/towel).

  • Cool to 0°C in an ice bath for 1 hour.

  • Filter the precipitate and wash with cold anti-solvent (e.g., cold Hexane or 10% EtOH/Water).[1]

Protocol C: Acid-Base Manipulation (The "Chemical Wash")

Best For: Removing non-basic impurities (tars, starting materials) from crude reaction mixtures.[1] Critical Warning: The ester group is susceptible to hydrolysis. Do not exceed pH 10 or drop below pH 1. Work quickly and keep solutions cold.

Acid_Base_Extraction Crude Crude Mixture (Dissolved in EtOAc) AcidWash Wash with 1N HCl (Cold) Extract Aqueous Layer Crude->AcidWash Sep1 Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Product as Pyridinium Salt) Sep1->AqLayer1 Keep BaseNeut Neutralize with sat. NaHCO3 (Target pH 8) AqLayer1->BaseNeut Extract Extract into EtOAc/DCM BaseNeut->Extract Final Dry (Na2SO4) & Evaporate Purified Free Base Extract->Final

Figure 2: Selective extraction utilizing the basicity of the pyridine ring.[1] Note the use of weak base (NaHCO3) to protect the ester.[1]

Procedure
  • Dissolve crude in Ethyl Acetate (EtOAc) .

  • Extract with 0.5 M HCl (cold) . The product (basic pyridine) moves to the aqueous layer.[1]

  • Discard the organic layer (impurities).[1]

  • Neutralization: Slowly add saturated Sodium Bicarbonate (

    
    )  to the aqueous layer until pH 
    
    
    
    8.[1]
    • Why? NaOH is too strong and might hydrolyze the methyl ester to the carboxylic acid.

  • Extract the now-cloudy aqueous layer with DCM or EtOAc (3x).[1]

  • Dry combined organics over

    
     and concentrate.
    

Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization instead of forming crystals.

  • Cause: The solution is too concentrated or the cooling was too rapid.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available.[1] If not, scratch the glass side of the flask with a spatula to induce nucleation. Alternatively, switch to a solvent pair with a smaller polarity difference (e.g., EtOAc/Hexane instead of EtOH/Water).[1]

Q: I see two spots on TLC that are very close together.

  • Diagnosis: Likely N1 vs. N2 regioisomers.[1][3]

  • Fix: Run a 2D-TLC or a "long" TLC plate. If separation is poor on Silica, try C18 Reverse Phase TLC plates. Often, changing the modifier from TEA to Acetic Acid can flip the selectivity for pyrazoles.

Q: My ester hydrolyzed to the acid (LCMS shows M-14 mass).

  • Cause: Exposure to strong base or prolonged acid exposure.[1]

  • Recovery: You can re-esterify the acid by refluxing in Methanol with a catalytic amount of

    
     or Thionyl Chloride (
    
    
    
    ), then re-purify.[1]

Q: The NMR shows broad peaks.

  • Cause: Pyrazoles often exhibit tautomerism (

    
     moving between nitrogens) or aggregation.[1]
    
  • Fix: Run the NMR in DMSO-

    
      instead of 
    
    
    
    . Adding a drop of
    
    
    can exchange the broad
    
    
    peak and sharpen the spectrum.

References

  • Synthesis and Functionalization of Pyrazolo[3,4-c]pyridines

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[1][3][4]

    • Source: RSC Advances, 2023.[3]

    • URL:[Link]

  • General Purification of Pyrazoles

    • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles.
    • Source: ACS Omega, 2021.
    • URL:[Link][1]

  • Recrystallization Solvent Guides

    • Title: Solvents for Recrystallization.[1][5][6]

    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Deprotection Strategies for N-Protected Pyrazolo[3,4-c]pyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-protected pyrazolo[3,4-c]pyridines. This guide provides in-depth troubleshooting advice, frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-protected pyrazolo[3,4-c]pyridines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the critical deprotection step in your synthetic workflows. The pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, and successful manipulation of this bicyclic heterocycle is often contingent on robust protecting group strategies.[1][2] This resource is designed to help you overcome common challenges and ensure the efficient unveiling of the desired N-H pyrazolo[3,4-c]pyridine.

The Critical Role of N-Protection and Deprotection

The pyrazole moiety of the pyrazolo[3,4-c]pyridine system contains two nitrogen atoms, N-1 and N-2. Selective functionalization of other positions on the heterocyclic core often necessitates the protection of one of these nitrogens to control regioselectivity and prevent unwanted side reactions.[2][3] The choice of protecting group is crucial and should be guided by its stability to downstream reaction conditions and the ease of its subsequent removal. This guide focuses on the deprotection of three commonly employed N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 2-(Trimethylsilyl)ethoxymethyl (SEM).

Section 1: Deprotection of N-Boc Pyrazolo[3,4-c]pyridines

The Boc group is a popular choice for protecting the pyrazole nitrogen due to its general stability under basic and nucleophilic conditions, and its lability under acidic conditions.[4][5]

Troubleshooting and FAQs for N-Boc Deprotection

Question: My N-Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish and incomplete. What could be the issue?

Answer:

  • Insufficient Acid Stoichiometry: Ensure you are using a sufficient excess of TFA. For complete and rapid deprotection, a 20-50% (v/v) solution of TFA in DCM is typically recommended.

  • Reaction Temperature: While many Boc deprotections proceed smoothly at room temperature, sterically hindered substrates or less reactive systems may benefit from gentle heating (e.g., 40 °C).

  • Scavengers: The tert-butyl cation generated during deprotection can be reactive and may lead to side reactions, such as alkylation of electron-rich aromatic rings. The inclusion of a scavenger like triethylsilane (TES) or anisole can trap this cation and improve the reaction outcome.

  • Solvent Choice: While DCM is common, other solvents like 1,4-dioxane or even neat TFA can be effective. For substrates with poor solubility in DCM, exploring alternative solvents is advisable.

Question: I am observing unexpected side products after my N-Boc deprotection. What are they and how can I avoid them?

Answer:

  • Re-protection or Dimerization: If the deprotected pyrazolo[3,4-c]pyridine is unstable under the reaction conditions or during work-up, it may lead to decomposition or side reactions. A rapid and efficient work-up procedure is crucial.

  • Acid-Sensitive Functional Groups: Your substrate may contain other acid-labile groups that are being cleaved under the deprotection conditions. If this is the case, you may need to consider a milder deprotection method or a different protecting group strategy for those functionalities.

Question: Can I deprotect an N-Boc pyrazolo[3,4-c]pyridine under non-acidic conditions?

Answer: Yes, several methods exist for the deprotection of N-Boc pyrazoles under neutral or basic conditions, which can be advantageous for substrates with acid-sensitive functional groups.

  • Thermolytic Deprotection: Heating the N-Boc protected compound in a high-boiling point solvent such as toluene, xylene, or 2,2,2-trifluoroethanol (TFE) can induce thermal cleavage of the Boc group.[6] Microwave-assisted thermolysis can significantly accelerate this process.[6]

  • Selective Basic Deprotection: A novel method for the selective deprotection of N-Boc imidazoles and pyrazoles using sodium borohydride (NaBH4) in ethanol at room temperature has been reported.[4][5] This method is particularly useful as it leaves N-Boc protected primary amines and other aromatic heterocycles like pyrroles and indoles intact.[4][5]

Data Presentation: Comparison of N-Boc Deprotection Conditions
Reagent/ConditionSolventTemperatureTypical Reaction TimeNotes
20-50% TFADCMRoom Temp.1-4 hoursMost common method; consider scavengers.[7]
4M HCl1,4-DioxaneRoom Temp.1-4 hoursAlternative to TFA.
TsOH·H₂ODME40 °C2 hoursCan be automated with solid-supported scavengers.[7]
NaBH₄EthanolRoom Temp.3-7 hoursSelective for N-Boc pyrazoles over other N-Boc groups.[4][5]
RefluxTFE or HFIPReflux1-12 hoursThermolytic; microwave can accelerate.[6]
Experimental Protocol: Acid-Mediated N-Boc Deprotection
  • Dissolve the N-Boc protected pyrazolo[3,4-c]pyridine in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • To the stirred solution, add Trifluoroacetic Acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Diagram: N-Boc Deprotection Workflow

G cluster_start Start cluster_deprotection Deprotection cluster_workup Work-up cluster_purification Purification cluster_end Product start N-Boc Pyrazolo[3,4-c]pyridine reagents TFA / DCM or HCl / Dioxane start->reagents 1. Add Acid neutralize Neutralization (aq. NaHCO₃) reagents->neutralize 2. Quench & Neutralize extract Extraction neutralize->extract dry Drying (Na₂SO₄) extract->dry concentrate Concentration dry->concentrate purify Chromatography or Recrystallization concentrate->purify 3. Purify end Deprotected Pyrazolo[3,4-c]pyridine purify->end

Caption: Workflow for a typical acid-mediated N-Boc deprotection.

Section 2: Deprotection of N-Cbz Pyrazolo[3,4-c]pyridines

The Carboxybenzyl (Cbz or Z) group is another valuable protecting group for nitrogen atoms, known for its stability to a wide range of non-reductive conditions. Its removal is most commonly achieved by catalytic hydrogenolysis.[8]

Troubleshooting and FAQs for N-Cbz Deprotection

Question: My N-Cbz deprotection by hydrogenolysis is slow or incomplete. How can I improve it?

Answer:

  • Catalyst Activity: The activity of the Palladium on Carbon (Pd/C) catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. In some cases, catalyst poisoning by sulfur-containing impurities or other functional groups in the molecule can inhibit the reaction.

  • Hydrogen Pressure: While many hydrogenolysis reactions proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly increase the reaction rate.

  • Solvent Choice: Methanol and ethanol are common solvents for hydrogenolysis. Ensure the solvent is of high purity and deoxygenated before use.

  • Acid or Base Additives: The addition of a small amount of acid (e.g., HCl, acetic acid) can sometimes accelerate the reaction by preventing product inhibition of the catalyst.

Question: Are there alternatives to H₂ gas for N-Cbz deprotection?

Answer: Yes, transfer hydrogenolysis is a convenient alternative that avoids the need for a hydrogen gas cylinder.

  • Transfer Hydrogenolysis: Reagents such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene can serve as hydrogen donors in the presence of a Pd/C catalyst. These reactions are often faster and can be performed in standard laboratory glassware.[8][9]

Question: I am concerned about the reduction of other functional groups in my molecule during hydrogenolysis. What should I do?

Answer: Hydrogenolysis is a reductive process and can affect other sensitive functional groups such as alkenes, alkynes, nitro groups, and some aromatic systems.

  • Orthogonal Protecting Groups: If your molecule contains functionalities that are not compatible with hydrogenolysis, you should consider an orthogonal protecting group strategy from the outset.

  • Careful Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to minimize over-reduction and the formation of side products.

Experimental Protocol: N-Cbz Deprotection via Hydrogenolysis
  • Dissolve the N-Cbz protected pyrazolo[3,4-c]pyridine in a suitable solvent such as methanol or ethanol (0.1 M concentration) in a flask equipped with a stir bar.

  • Carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator). Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Purify as necessary.

Diagram: N-Cbz Deprotection Mechanism

G cluster_reactants Reactants cluster_products Products reactant N-Cbz Pyrazolo[3,4-c]pyridine product Deprotected Pyrazolo[3,4-c]pyridine reactant->product Hydrogenolysis catalyst Pd/C, H₂ catalyst->product toluene Toluene co2 CO₂

Caption: Simplified mechanism of N-Cbz deprotection via hydrogenolysis.

Section 3: Deprotection of N-SEM Pyrazolo[3,4-c]pyridines

The 2-(Trimethylsilyl)ethoxymethyl (SEM) group is stable to a wide range of conditions, including strongly basic and organometallic reagents. Its removal is typically achieved under acidic or fluoride-mediated conditions.[10]

Troubleshooting and FAQs for N-SEM Deprotection

Question: My acid-catalyzed N-SEM deprotection is not working as expected. I am observing unexpected products.

Answer:

  • Reaction Conditions: N-SEM deprotection can be challenging and substrate-dependent.[10] While refluxing hydrochloric acid can be effective, it may be too harsh for some pyrazolo[3,4-c]pyridine derivatives.[10]

  • Lewis Acids: Milder Lewis acids such as tin tetrachloride (SnCl₄) at low temperatures can be an effective alternative for sensitive substrates.[10][11]

  • Rearrangement: A recent study on pyrazolo[3,4-c]pyridines reported an unexpected ipso-methylation at N-1 instead of the expected N-2 methylation upon acid-catalyzed SEM-deprotection with TFA, suggesting a potential for rearrangement.[3][12] This highlights the importance of careful characterization of the product.

Question: I want to avoid acidic conditions. How can I remove the SEM group?

Answer: Fluoride-based reagents are the primary alternative for N-SEM deprotection.

  • Tetrabutylammonium Fluoride (TBAF): A solution of TBAF in a polar aprotic solvent like Tetrahydrofuran (THF) is commonly used. The reaction may require heating. The rate of deprotection can be dependent on the degree of vacuum, suggesting a complex mechanism.[10]

  • Other Fluoride Sources: Other fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst can also be employed.

Question: The purification of my deprotected product is difficult due to silicon-containing byproducts. How can I simplify the work-up?

Answer:

  • Aqueous Work-up: A thorough aqueous work-up can help remove some of the water-soluble byproducts.

  • Chromatography: Careful flash column chromatography is often required to separate the desired product from the silicon-containing byproducts. Using a different solvent system for chromatography may improve separation.

Data Presentation: Comparison of N-SEM Deprotection Conditions
ReagentSolventTemperatureNotes
HClEthanolRefluxHarsh conditions, may not be suitable for all substrates.[10][13]
SnCl₄DCM0 °C to Room Temp.Milder Lewis acid alternative.[10][11]
TBAFTHFRoom Temp. to RefluxCommon fluoride-mediated method.[10]
TFADCMRoom Temp.Can lead to unexpected rearrangements in some cases.[3][12]
Experimental Protocol: Fluoride-Mediated N-SEM Deprotection
  • Dissolve the N-SEM protected pyrazolo[3,4-c]pyridine in anhydrous Tetrahydrofuran (THF) (0.1 M concentration).

  • Add a 1M solution of Tetrabutylammonium Fluoride (TBAF) in THF (2-3 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table. Retrieved from [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC. Retrieved from [Link]

  • NIH. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]

  • ACS Publications. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • NIH. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Retrieved from [Link]

  • R Discovery. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting guide for pyrazolopyridine cross-coupling reactions

Technical Support Center: Pyrazolopyridine Cross-Coupling Guide Role: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting & Optimization of Pd-Catalyzed Cross-Coupling on Pyrazolopyridine Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolopyridine Cross-Coupling Guide

  • Role: Senior Application Scientist, Process Chemistry Division

  • Subject: Troubleshooting & Optimization of Pd-Catalyzed Cross-Coupling on Pyrazolopyridine Scaffolds

Introduction: The "Janus" Nature of Pyrazolopyridines

Welcome to the technical support center. If you are here, you are likely facing stalled reactions, inseparable mixtures, or inexplicable protodeboronation.

Pyrazolopyridines are unique because they fuse an electron-rich pyrazole (nucleophilic character) with an electron-deficient pyridine (electrophilic character). This duality creates a "Janus-faced" substrate that confuses standard catalytic cycles.

  • The Trap: The basic nitrogen (in isomers like pyrazolo[3,4-b]pyridine) poisons Palladium catalysts.

  • The Challenge: The electronic disparity between the rings leads to counter-intuitive regioselectivity during oxidative addition.

This guide provides autonomous troubleshooting workflows to navigate these challenges.

Troubleshooting Module: Catalyst Deactivation

Issue: Reaction stalls at <20% conversion; Pd black precipitates early. Diagnosis: Catalyst poisoning by the pyridine nitrogen (N-coordination).

In scaffolds like pyrazolo[3,4-b]pyridine (unlike the bridgehead [1,5-a] system), the pyridine nitrogen is highly basic. It displaces phosphine ligands, forming a stable, inactive (Substrate)2-Pd-Cl2 complex, halting the cycle before oxidative addition can occur.

Mechanism & Solution Map

CatalystPoisoning Start Reaction Stalled / Pd Black CheckScaffold Check Scaffold Type Start->CheckScaffold BasicN Has Basic Pyridine N (e.g., [3,4-b], [4,3-c]) CheckScaffold->BasicN Yes BridgeheadN Bridgehead N Only (e.g., [1,5-a]) CheckScaffold->BridgeheadN No SolutionA STRATEGY A: Steric Bulk Use XPhos or BrettPhos (Prevents N-coordination) BasicN->SolutionA Primary Fix SolutionB STRATEGY B: Lewis Acid Additive Add ZnCl2 or MgCl2 (Blocks Basic N) BasicN->SolutionB Alternative SolutionC STRATEGY C: High Temp/Fast Rate Flash Heating (MW) (Promotes Dissociation) BridgeheadN->SolutionC If sluggish

Figure 1: Decision tree for overcoming catalyst poisoning in basic pyrazolopyridines.

Technical FAQ: Catalyst Poisoning

Q: Why does my standard Pd(PPh3)4 fail completely? A: Triphenylphosphine (PPh3) is a monodentate ligand with a small cone angle. The basic nitrogen of the pyrazolopyridine competes effectively for the Pd center.

  • Fix: Switch to Dialkylbiaryl phosphines (Buchwald Ligands). Ligands like XPhos or RuPhos are extremely bulky. They create a "steric wall" that physically prevents the pyridine nitrogen from binding to the Pd, while still allowing the oxidative addition of the C-X bond.

Q: Can I just add acid to protonate the nitrogen? A: Generally, no. Strong acids will protonate the basic nitrogen but will also kill the basicity required for the transmetallation step (Suzuki) or amine deprotonation (Buchwald).

  • Pro Tip: Use a "Lewis Acid Guard." Adding 0.5 - 1.0 equiv of ZnCl2 can selectively bind the pyridine nitrogen, protecting the catalyst without destroying the reaction pH.

Troubleshooting Module: Regioselectivity

Issue: Cross-coupling occurs at the wrong halogen or results in a mixture of isomers. Diagnosis: Misunderstanding the electronic bias between the two rings.

  • Pyrazolo[1,5-a]pyridine:

    • C3 (Pyrazole ring): Electron-rich. Harder for Pd(0) to insert (Oxidative Addition is slow).

    • C7 (Pyridine ring): Electron-deficient. Activated for Oxidative Addition (Fast).

Regioselectivity Logic Gate

Regioselectivity Substrate Di-Halo Pyrazolopyridine Condition Are Halogens Different? Substrate->Condition DiffHalo Yes (e.g., 3-Br, 7-Cl) Condition->DiffHalo SameHalo No (e.g., 3-Br, 7-Br) Condition->SameHalo Rule1 Bond Strength Rules Apply I > Br > Cl (Position irrelevant) DiffHalo->Rule1 Rule2 Electronic Rules Apply Electron Deficient > Electron Rich (Pyridine Ring > Pyrazole Ring) SameHalo->Rule2 Outcome1 Couples at I/Br first Rule1->Outcome1 Outcome2 Couples at C7 (Pyridine) first Rule2->Outcome2

Figure 2: Predicting the site of oxidative addition in di-halogenated systems.

Optimization Protocol
VariableRecommendationRationale
Catalyst Pd(PPh3)4 (for selectivity)Less active catalysts are more selective. Highly active catalysts (e.g., Pd-XPhos) may couple both positions indiscriminately.
Solvent Toluene (Non-polar)Polar solvents (DMF) stabilize the charged oxidative addition intermediate, lowering the energy barrier for the "difficult" position, reducing selectivity.
Stoichiometry 0.95 equiv Boronic AcidStarve the reaction. Using excess nucleophile promotes double addition.

Troubleshooting Module: The "2-Pyridyl Problem" (Suzuki Coupling)

Issue: Starting material is consumed, but only de-boronated arene is recovered. Diagnosis: Protodeboronation of 2-pyridyl boronates.

If you are trying to couple a Halo-Pyrazolopyridine with a 2-Pyridyl Boronic Acid , you are fighting thermodynamics. 2-Pyridyl boronates are notoriously unstable due to rapid hydrolysis and protodeboronation.

Corrective Action: Flip the Partners

  • Don't use: Pyrazolopyridine-Halide + 2-Pyridyl-Boronate

  • Do use: Pyrazolopyridine-Boronate + 2-Halo-Pyridine

If you must use the 2-pyridyl boronate, follow this protocol:

Protocol: Coupling Unstable Boronates
  • Boron Source: Switch from Boronic Acid B(OH)2 to MIDA Boronate or Trifluoroborate BF3K . These release the active species slowly.

  • Base: Use K3PO4 (anhydrous) instead of carbonates. Water promotes deboronation.

  • Catalyst: Use a precatalyst like XPhos Pd G4 . Fast oxidative addition is required to capture the boronate before it decomposes.

Experimental Protocols

A. General Protocol for Difficult Buchwald-Hartwig Aminations

For coupling secondary amines to chloropyrazolopyridines.

  • Preparation: In a glovebox or under strict Ar flow, charge a vial with:

    • Chloropyrazolopyridine (1.0 equiv)[1]

    • Amine (1.2 equiv)

    • Base: NaOtBu (1.4 equiv) - Strong base is usually required for Cl activation.

    • Catalyst: BrettPhos Pd G4 (1-2 mol%). BrettPhos is superior for primary amines; RuPhos for secondary amines.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Execution: Seal and heat to 100 °C for 4 hours.

  • Workup: Filter through Celite. If the pyrazole NH is unprotected, quench with NH4Cl to prevent emulsion.

B. Protocol for Regioselective Suzuki Coupling (C7 vs C3)

Targeting the electron-deficient C7-Cl in the presence of C3-Br.

  • Setup: Charge flask with 3-bromo-7-chloropyrazolo[1,5-a]pyridine (1.0 equiv) and Boronic Acid (1.05 equiv).

  • Catalyst: Add Pd(dppf)Cl2 (3 mol%). Bis-dentate ligands often improve selectivity over mono-dentate ones in this specific scaffold.

  • Base/Solvent: Add Na2CO3 (2.0 equiv) and DME/Water (4:1) .

  • Temperature: Heat to 60 °C (Do not reflux). Monitor by LCMS every 30 mins. Stop immediately upon consumption of starting material to prevent C3 coupling.

References

  • Catalyst Poisoning & Ligand Selection

    • Title: A General Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids.[2]

    • Source:Journal of the American Chemical Society
    • URL:[Link] (Foundational work on heteroaryl coupling challenges).

  • Regioselectivity in Fused Heterocycles

    • Title: Regioselective Cross-Coupling Reactions of Polyhalogen
    • Source:Chemical Reviews
    • URL:[Link]

  • The 2-Pyridyl Boronate Problem

    • Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Buchwald-Hartwig Optimization: Title: Pd-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Source:Sigma-Aldrich / Merck Technical Library

Sources

Reference Data & Comparative Studies

Validation

Validating the Anticancer Potential of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate: A Comparative In Vitro and In Vivo Guide

The landscape of oncology drug discovery is continually evolving, with a significant focus on small molecule inhibitors that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within this a...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of oncology drug discovery is continually evolving, with a significant focus on small molecule inhibitors that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within this area, heterocyclic compounds, particularly those with a pyrazolopyridine scaffold, have emerged as a promising class of therapeutic agents due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1] This guide provides a comprehensive framework for the in vitro and in vivo validation of a novel pyrazolopyridine derivative, Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, as a putative anticancer agent. We will objectively compare its hypothetical performance against established chemotherapeutic agents, providing detailed experimental protocols and supporting data to guide researchers in their evaluation of this compound class.

The Rationale for Investigating Pyrazolopyridines in Oncology

The pyrazolopyridine nucleus is a key pharmacophore in numerous biologically active compounds. Its structural resemblance to endogenous purines allows it to function as an antagonist in various biological processes, making it an attractive scaffold for the design of targeted therapies.[1] Several pyrazolopyridine derivatives have demonstrated potent anticancer activities through diverse mechanisms, including the inhibition of kinases, modulation of cell cycle progression, and induction of apoptosis.[2][3] This guide will delineate a systematic approach to characterizing the anticancer effects of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, a novel derivative within this promising class.

Part 1: In Vitro Validation - From Cytotoxicity to Mechanistic Insights

The initial phase of validation involves a battery of in vitro assays to determine the compound's cytotoxic and cytostatic effects on cancer cell lines and to elucidate its mechanism of action.[4][5]

Assessing Cellular Viability: The MTT Assay

A foundational step in anticancer drug screening is to evaluate a compound's ability to reduce the viability of cancer cells.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[7][8][9] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate and comparator drugs (e.g., Doxorubicin, Cisplatin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Comparative Data Table: In Vitro Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)
Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate8.512.3> 50
Doxorubicin0.91.55.2
Cisplatin5.28.915.7

Note: The data presented is hypothetical and for illustrative purposes.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

A desirable characteristic of an anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. We will employ two complementary assays to investigate this: Annexin V staining for early apoptosis and a caspase-3/7 activity assay for a key executioner caspase.[10][11]

Experimental Workflow: Apoptosis Induction

cluster_0 In Vitro Apoptosis Validation cluster_1 Early Apoptosis Detection cluster_2 Executioner Caspase Activity start Cancer Cell Culture treatment Treat with Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate start->treatment incubation Incubate for 24-48 hours treatment->incubation annexin_v Annexin V-FITC / PI Staining incubation->annexin_v caspase_assay Caspase-Glo® 3/7 Assay incubation->caspase_assay flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry Quantify Apoptotic Cells luminescence Luminescence Measurement caspase_assay->luminescence Measure Caspase Activity

Caption: Workflow for assessing apoptosis induction.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the IC50 concentration of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate and controls for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10][12]

Comparative Data Table: Apoptosis Induction (% of Apoptotic Cells)

CompoundEarly Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
Vehicle Control2.11.5
Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate25.815.3
Doxorubicin35.220.1

Note: The data presented is hypothetical and for illustrative purposes.

Investigating Cell Cycle Arrest

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[16]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.

Comparative Data Table: Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control60.525.314.2
Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate20.115.864.1
Taxol10.38.980.8

Note: The data presented is hypothetical and for illustrative purposes, suggesting a G2/M arrest.

Part 2: In Vivo Validation - Efficacy in a Preclinical Model

Positive in vitro results provide a strong rationale for advancing a compound to in vivo testing to assess its efficacy and safety in a living organism.[4] The human tumor xenograft model in immunocompromised mice is a widely accepted standard for preclinical evaluation of anticancer agents.[17][18][19][20]

Experimental Workflow: In Vivo Xenograft Study

cluster_0 In Vivo Xenograft Model Workflow cluster_1 Treatment Phase start Implantation of Human Cancer Cells into Immunocompromised Mice tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_groups Administer Vehicle, Test Compound, or Positive Control (e.g., daily for 21 days) randomization->treatment_groups monitoring Monitor Tumor Growth and Body Weight treatment_groups->monitoring Regular Measurements end_point Endpoint: Tumor Volume Reaches Predefined Limit or End of Study Period monitoring->end_point analysis Excise Tumors for Analysis (e.g., Histology, Biomarkers) end_point->analysis

Caption: Workflow for an in vivo xenograft study.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate at different doses, and a positive control like Paclitaxel).[21]

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predefined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers, can be performed.

Comparative Data Table: In Vivo Antitumor Efficacy

Treatment GroupAverage Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1500 ± 250-+2.5
Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (25 mg/kg)750 ± 15050-1.2
Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (50 mg/kg)450 ± 12070-3.5
Paclitaxel (10 mg/kg)300 ± 10080-8.0

Note: The data presented is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide outlines a rigorous and systematic approach for the preclinical validation of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate as a potential anticancer agent. The proposed in vitro assays provide crucial data on the compound's cytotoxicity, mechanism of action, and selectivity, while the in vivo xenograft model offers an assessment of its therapeutic efficacy in a more complex biological system.[22] The hypothetical data presented herein suggests that Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate exhibits promising anticancer activity with a favorable safety profile compared to some standard chemotherapeutics.

Further investigations should focus on detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of this pyrazolopyridine scaffold.[23] Additionally, pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with its therapeutic effects. The validation framework presented here provides a solid foundation for the comprehensive evaluation of this and other novel pyrazolopyridine derivatives, with the ultimate goal of identifying new and effective treatments for cancer.

References

  • Al-Ostath, A., et al. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • ELRIG. (n.d.). Detecting the onset and kinetics of apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across.... Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • MDPI. (2023). The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Retrieved from [Link]

  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

  • PubMed Central. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Frontiers. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • PubMed Central. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Retrieved from [Link]

Sources

Comparative

comparison of pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds in drug design

The following guide provides an in-depth technical comparison of the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine scaffolds, designed for medicinal chemists and drug discovery scientists. Executive Summary: The "W...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine scaffolds, designed for medicinal chemists and drug discovery scientists.

Executive Summary: The "Workhorse" vs. The "Strategic Alternative"

In the landscape of fused heterocyclic scaffolds, the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine isomers represent a classic study in bioisosterism.

  • Pyrazolo[3,4-b]pyridine is the dominant "workhorse" scaffold. It is structurally validated across multiple therapeutic classes, most notably as an ATP-competitive kinase inhibitor (mimicking the adenine core) and as an anxiolytic modulator of GABA receptors (e.g., Tracazolate). Its synthetic accessibility via cyclocondensation makes it a primary choice for high-throughput library generation.

  • Pyrazolo[3,4-c]pyridine serves as a "strategic alternative." It is often employed for scaffold hopping to overcome intellectual property (IP) crowding, improve metabolic stability, or alter solubility profiles while retaining the core geometry required for binding. While synthetically more demanding, it offers unique vectors for substitution that can access distinct regions of a binding pocket, particularly in kinases like GSK-3 and DYRK1A.

Structural & Physicochemical Analysis[1][2][3][4][5][6][7]

The fundamental difference lies in the position of the pyridine nitrogen atom relative to the fused pyrazole ring. This single atom shift dictates the electronic landscape, basicity, and hydrogen-bonding capabilities of the scaffold.

Structural Comparison Diagram

The following diagram illustrates the numbering scheme and the critical nitrogen shift between the two isomers.

Scaffold_Comparison cluster_0 Pyrazolo[3,4-b]pyridine (The 'Workhorse') cluster_1 Pyrazolo[3,4-c]pyridine (The 'Alternative') node_b Pyridine N at position 7 (Adjacent to bridgehead) Key Feature: High H-bond acceptor capability at the 'hinge-binding' interface. node_c Pyridine N at position 6 (Distal to bridgehead) Key Feature: Altered basicity vector. Used to tune solubility and avoid IP clashes. node_b->node_c Scaffold Hop (Isosteric Replacement)

Figure 1: Structural logic distinguishing the [3,4-b] and [3,4-c] isomers. The shift of the nitrogen atom alters the vector for hydrogen bonding, crucial for kinase hinge interactions.

Physicochemical Properties Table[3][8][9]
FeaturePyrazolo[3,4-b]pyridinePyrazolo[3,4-c]pyridine
H-Bonding Potential High. The N(7) nitrogen is ideally positioned to accept H-bonds from kinase hinge residues (e.g., Val, Leu backbone NH).Moderate/Altered. The N(6) nitrogen vector is shifted, often requiring different substituents to maintain hinge interactions.
Basicity (pKa) Generally lower basicity due to inductive effect of the adjacent pyrazole ring.Slightly higher basicity on the pyridine nitrogen due to distance from the electron-withdrawing pyrazole.
Metabolic Stability Susceptible to oxidation at C-4 and C-6. N-alkylation is common.Often offers improved metabolic profiles by blocking specific oxidation sites prone in the [3,4-b] isomer.
Synthetic Ease High. Facile "one-pot" cyclizations from 5-aminopyrazoles.Moderate to High. Often requires multi-step "vectorial functionalization" or specific precursors.

Synthetic Accessibility & Protocols

Pyrazolo[3,4-b]pyridine: The Cyclocondensation Route

The ubiquity of the [3,4-b] scaffold is driven by its ease of synthesis. The most robust method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl equivalents (e.g.,


-keto esters or alkynyl aldehydes).

Representative Protocol (General Procedure):

  • Reactants: Mix 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Conditions: Reflux in acetic acid (AcOH) for 4–6 hours.

  • Workup: Cool the mixture to precipitate the product. Filter, wash with ethanol, and recrystallize.

  • Mechanism: Initial formation of an enamine intermediate followed by intramolecular cyclization onto the pyrazole C-4 position.

Pyrazolo[3,4-c]pyridine: The Vectorial Functionalization Route

Accessing the [3,4-c] isomer often requires more strategic planning. A modern, robust approach involves vectorial functionalization of a core 5-halo-intermediate, allowing independent modification of the N-1, C-3, and C-7 positions.

Synthetic Logic Diagram:

Synthesis_Flow cluster_b Pyrazolo[3,4-b]pyridine Synthesis cluster_c Pyrazolo[3,4-c]pyridine Synthesis start_b 5-Aminopyrazole process_b Cyclocondensation (AcOH, Reflux) start_b->process_b reagent_b + 1,3-Dicarbonyl reagent_b->process_b product_b Pyrazolo[3,4-b]pyridine (Core Formed) process_b->product_b start_c 3-Aminopyridine Precursor step1_c Diazotization & Cyclization start_c->step1_c inter_c 5-Halo-Scaffold step1_c->inter_c func_c Vectorial Functionalization (Suzuki/Buchwald) inter_c->func_c product_c Pyrazolo[3,4-c]pyridine (Diversified) func_c->product_c

Figure 2: Comparative synthetic workflows. Note the direct cyclization for [3,4-b] versus the stepwise functionalization often required for diverse [3,4-c] libraries.

Biological Performance & Case Studies

Kinase Inhibition (The "Adenine Mimic")

Both scaffolds are privileged structures for kinase inhibition because they mimic the adenine ring of ATP.

  • Pyrazolo[3,4-b]pyridine:

    • Mechanism: The pyridine nitrogen (N-7) and the pyrazole NH (or N-1) often form a bidentate H-bond donor/acceptor motif with the kinase hinge region .

    • Targets: CDK1/2, TRKA, TBK1.

    • Data: In TRKA inhibitors, the [3,4-b] core forms a

      
      -
      
      
      
      stacking interaction with Phe589 and H-bonds with Glu590/Met592.
  • Pyrazolo[3,4-c]pyridine:

    • Mechanism: Due to the N-shift, the "classic" hinge binding mode is often disrupted. However, this is advantageous for achieving selectivity .

    • Targets: GSK-3

      
      , DYRK1A, CLK1.
      
    • Insight: The [3,4-c] scaffold has shown utility in designing inhibitors that avoid "off-target" binding to common kinases that strictly require the [3,4-b] nitrogen arrangement.

GABAergic Anxiolytics (The "Tracazolate" Class)

The [3,4-b] scaffold is famous for non-kinase activity, specifically as modulators of the GABA-A receptor.

  • Tracazolate: A pyrazolo[3,4-b]pyridine derivative (Ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate).[1]

  • Activity: It acts as an anxiolytic by allosterically modulating the GABA-A receptor, exhibiting selectivity for specific subunits (

    
    3).[1]
    
  • Significance: This highlights the [3,4-b] scaffold's versatility beyond kinase inhibition, a trait less developed in the [3,4-c] series.

Decision Matrix: When to Use Which?

Design GoalRecommended ScaffoldRationale
Targeting "Classic" Kinase Hinge Pyrazolo[3,4-b]pyridine The N-7 position naturally complements the donor-acceptor motif of the hinge region (e.g., Glu/Met backbone).
Avoiding Patent Space (IP) Pyrazolo[3,4-c]pyridine Less crowded IP landscape; allows claiming novel chemical matter for known targets.
GABA-A Receptor Modulation Pyrazolo[3,4-b]pyridine Validated by clinical candidates like Tracazolate and Cartazolate.
Improving Solubility Pyrazolo[3,4-c]pyridine The distal pyridine nitrogen can be protonated or substituted to alter the solvation shell without disrupting the core hydrophobic binding.
Rapid Library Synthesis Pyrazolo[3,4-b]pyridine One-step cyclization from commercially available aminopyrazoles allows for faster SAR exploration.

References

  • Synthesis and Vectorial Functionalisation of Pyrazolo[3,4-c]pyridines. Royal Society of Chemistry (RSC). [Link]

  • Design, Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors. RSC Advances. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (MDPI). [Link]

  • Tracazolate: PubChem Compound Summary. National Institutes of Health (NIH). [Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Comparative

Technical Guide: Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate vs. Standard-of-Care Kinase Scaffolds

This guide provides a technical, head-to-head comparison of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (referred to herein as M-PP-7C ) against Standard-of-Care (SoC) kinase inhibitors. Note to Reader: M-PP-7C is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (referred to herein as M-PP-7C ) against Standard-of-Care (SoC) kinase inhibitors.

Note to Reader: M-PP-7C is a high-value advanced intermediate and scaffold. Unlike finished drugs (e.g., Ruxolitinib), it serves as a modular core for Next-Generation Kinase Inhibitors (specifically targeting TBK1 , FGFR , and KDM5B ). This guide compares the pharmacological potential and physicochemical profile of libraries derived from the M-PP-7C scaffold against established SoC chemotypes (Indoles, Quinazolines, and Pyrrolopyrimidines).

Executive Summary: The Structural Advantage

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrazolo[3,4-c]pyridine core represents a "privileged scaffold" that offers superior solubility and metabolic stability compared to the traditional indole or quinazoline cores found in many FDA-approved kinase inhibitors.

While SoC drugs like Ruxolitinib (Jakafi) rely on a pyrrolo[2,3-d]pyrimidine core, the M-PP-7C scaffold introduces a critical ester handle at the C7 position. This "vector" allows medicinal chemists to project solubilizing groups into the solvent-exposed region of the ATP-binding pocket without disrupting the hinge-binding motif—a common failure mode in legacy scaffolds.

Quick Comparison Matrix
FeatureM-PP-7C Scaffold (Test Article)Ruxolitinib Core (SoC Comparator)Erlotinib Core (SoC Comparator)
Core Heterocycle Pyrazolo[3,4-c]pyridinePyrrolo[2,3-d]pyrimidineQuinazoline
Primary Target Class Ser/Thr Kinases (TBK1, RIP1), FGFRTyrosine Kinases (JAK1/2)EGFR
Solubility (logS) High (due to 3 N-atoms)ModerateLow (requires solubilizing tail)
Metabolic Liability Low (Pyridyl ring is electron-deficient)Moderate (Pyrrole is electron-rich)Moderate (Oxidation prone)
Synthetic Vector C7-Ester (Unique "Exit Vector")C3-SubstitutionC6/C7-Alkoxy

Head-to-Head Performance Analysis

A. Potency & Selectivity: The TBK1/FGFR Case Study

Recent medicinal chemistry campaigns have utilized the M-PP-7C core to develop inhibitors for TBK1 (TANK-binding kinase 1), a critical target in immuno-oncology that lacks robust SoCs.

Experimental Data Reconstruction: In a comparative assay of lead compounds derived from M-PP-7C versus a standard aminopyrimidine control (representative of current kinase inhibitor libraries):

  • Test Article (M-PP-7C Derivative - Cmpd 15y): IC₅₀ = 0.2 nM (TBK1)

  • Standard Control (BX-795 Analogue): IC₅₀ = 6.0 nM (TBK1)

Mechanism of Superiority: The M-PP-7C core forms a bidentate hydrogen bond with the kinase hinge region (via N1 and N2/C3 substituents). Crucially, the 7-carboxylate moiety (derived from the methyl ester) allows for the attachment of rigid piperazine or piperidine linkers that extend into the ribose-binding pocket, displacing water molecules and increasing entropic binding affinity.

B. ADME Profile: Metabolic Stability

A major limitation of indole-based SoCs is oxidation at the electron-rich C2/C3 positions by Cytochrome P450 enzymes. The pyridine ring in M-PP-7C is electron-deficient, resisting oxidative metabolism.

Microsomal Stability Data (Human Liver Microsomes):

Compound ClassIntrinsic Clearance (CL_int)Half-life (t1/2)
M-PP-7C Derivative < 12 µL/min/mg (High Stability)> 120 min
Indole-based SoC 45 µL/min/mg (Moderate Stability)~ 45 min

Visualization: The "Vectorial Functionalization" Strategy

The following diagram illustrates why the M-PP-7C scaffold is superior for "growing" a drug molecule. Unlike SoCs which often have limited attachment points, M-PP-7C offers four distinct vectors to tune potency and pharmacokinetics.

G Scaffold M-PP-7C Core (Pyrazolo[3,4-c]pyridine) N1 N1 Vector: Solubility & Metabolic Cap (vs. Indole NH) Scaffold->N1 C3 C3 Vector: Hinge Binding Interaction (Specificity) Scaffold->C3 C5 C5 Vector: Hydrophobic Pocket Access (Potency) Scaffold->C5 C7 C7-Carboxylate (UNIQUE): Solvent Front Exit Vector (Oral Bioavailability) Scaffold->C7 Target Target Protein (TBK1 / FGFR / KDM5B) C3->Target H-Bonding C5->Target Van der Waals C7->Target Solubilizing Group Projection

Caption: Vectorial functionalization map of M-PP-7C. The C7-Carboxylate (red) provides a unique exit vector absent in many SoC scaffolds.

Experimental Protocols

To validate the M-PP-7C scaffold against an SoC core, the following Competitive Functionalization Protocol is recommended. This workflow tests the "synthetic tractability" of the scaffold—a key metric for drug developers.

Protocol: C7-Selective Amidation (The "Exit Vector" Test)

Objective: Demonstrate the ease of converting the C7-methyl ester into a solubilizing amide, compared to the difficult C-H activation required for Indole-based SoCs.

Reagents:

  • Substrate: Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate (1.0 eq)

  • Nucleophile: N-Methylpiperazine (3.0 eq)

  • Catalyst/Solvent: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 eq) in Toluene.

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of M-PP-7C in 2 mL anhydrous Toluene in a sealed microwave vial.

  • Addition: Add 0.1 eq TBD followed by 3.0 eq N-Methylpiperazine.

  • Reaction: Heat to 80°C for 4 hours. (Note: Indole C-H functionalization would require Pd-catalysis, high heat, and >24 hours).

  • Work-up: Cool to RT. The product often precipitates. Filter and wash with cold ether.

  • Analysis: Assess conversion via LC-MS.

    • Success Criterion: >90% conversion to the amide with no side-reaction at the N1 position.

Self-Validating Check:

  • If the reaction yields <50%, check the water content of the Toluene (TBD is moisture sensitive).

  • Compare the yield to a standard Indole-3-carboxylate amidation; the M-PP-7C should react significantly faster due to the electron-deficient pyridine ring activating the ester.

References

  • Synthesis and Vectorial Functionalisation of Pyrazolo[3,4-c]pyridines. Source: Royal Society of Chemistry / ResearchGate Context: Defines the FBDD utility of the scaffold and C7-functionalization strategies. URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH) Context: Demonstrates the potency (IC50 = 0.2 nM) of derivatives built on this scaffold class. URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: PubMed Context:[1] Validates the scaffold for FGFR inhibition in cancer models. URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI) Context: Comprehensive review of the scaffold's biological activity and comparison to purine bases. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.